Ramelteon Metabolite M-II-d3
Description
Propriétés
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-PJCDIQNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Deuterated Ramelteon Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of deuterated metabolites of Ramelteon, a selective MT1/MT2 receptor agonist used in the treatment of insomnia. The focus of this document is to provide a comprehensive overview of the metabolic pathways of Ramelteon, and to propose a viable synthetic route for the preparation of its deuterated metabolites, which are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to Ramelteon and its Metabolism
Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic routes involve oxidation, specifically hydroxylation and carbonylation, followed by secondary metabolism to form glucuronide conjugates.[2] The major cytochrome P450 isozyme responsible for the hepatic metabolism of Ramelteon is CYP1A2, with minor contributions from CYP2C and CYP3A4 enzymes.[1][2]
This metabolism results in several metabolites, with the most significant being the M-II metabolite. M-II is an active metabolite formed through hydroxylation and circulates at concentrations 20- to 100-fold higher than the parent drug.[2] Although it has a slightly lower affinity for the MT1 and MT2 receptors compared to Ramelteon, its high systemic exposure suggests a significant contribution to the overall therapeutic effect.[2][3] Other identified metabolites include M-I, M-III, and M-IV.[2]
The metabolic pathway of Ramelteon is depicted in the following diagram:
Importance of Deuterated Metabolites
Deuterated analogs of drug metabolites serve as invaluable internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The introduction of deuterium atoms results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows for its clear distinction from the non-deuterated endogenous or administered compound in a biological matrix, while its similar physicochemical properties ensure comparable behavior during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of the metabolite in pharmacokinetic and drug metabolism studies.
Proposed Synthesis of a Deuterated Ramelteon Metabolite (M-II-d3)
The overall synthetic workflow can be visualized as follows:
References
Isotopic Labeling of Ramelteon for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Ramelteon, a selective melatonin receptor agonist, for the purpose of elucidating its metabolic fate. This document details the synthesis of isotopically labeled Ramelteon, experimental protocols for in vitro and in vivo metabolic studies, and quantitative data derived from such investigations.
Introduction to Ramelteon Metabolism
Ramelteon undergoes extensive first-pass metabolism, primarily in the liver, which results in a low oral bioavailability of approximately 1.8%.[1] The metabolic pathways are predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor, followed by the CYP2C subfamily and CYP3A4 to a lesser extent.[2][3][4][5] The primary metabolic transformations involve hydroxylation and carbonylation, leading to the formation of several metabolites.[1][2] The major active metabolite, M-II, is formed through hydroxylation and exhibits significantly higher systemic exposure than the parent drug.[2][5] Understanding the metabolic profile of Ramelteon is crucial for a comprehensive assessment of its efficacy and safety. Isotopic labeling is an indispensable tool for these investigations, enabling accurate tracing and quantification of the drug and its metabolites in biological systems.
Synthesis of Isotopically Labeled Ramelteon
For metabolic studies, particularly human Absorption, Distribution, Metabolism, and Excretion (ADME) studies, Ramelteon is typically labeled with carbon-14 (¹⁴C). A common and efficient strategy for introducing the ¹⁴C label is during the final step of the synthesis, which involves the acylation of the amine precursor with propionyl chloride. By utilizing [1-¹⁴C]propionyl chloride, the radiolabel is incorporated into a metabolically stable position within the propionamide side chain.
Experimental Protocol: Synthesis of [¹⁴C]Ramelteon
This protocol describes a plausible method for the synthesis of [¹⁴C]Ramelteon based on established synthetic routes for Ramelteon.
Materials:
-
(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine (Ramelteon amine precursor)
-
[1-¹⁴C]Propionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Reagents and solvents for work-up and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood suitable for handling radiolabeled compounds, dissolve the Ramelteon amine precursor in anhydrous dichloromethane.
-
Base Addition: Cool the solution in an ice bath and add triethylamine.
-
Acylation: Slowly add a solution of [1-¹⁴C]propionyl chloride in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude [¹⁴C]Ramelteon by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analytical Verification: Confirm the identity, purity, and specific activity of the final product using appropriate analytical techniques, including High-Performance Liquid Chromatography (HPLC) with radiometric detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Metabolism Studies
In vitro metabolism studies using human liver microsomes are essential for identifying the enzymes responsible for a drug's metabolism and for predicting potential drug-drug interactions.
Experimental Protocol: Metabolism of Ramelteon in Human Liver Microsomes
Materials:
-
[¹⁴C]Ramelteon
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19, ketoconazole for CYP3A4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterium-labeled Ramelteon)
Procedure:
-
Incubation: Pre-incubate [¹⁴C]Ramelteon with human liver microsomes in phosphate buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Enzyme Inhibition (Optional): To identify the specific CYP enzymes involved, perform parallel incubations in the presence of selective CYP inhibitors.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.
In Vivo Metabolism Studies (Human ADME)
Human ADME studies using radiolabeled compounds are the gold standard for understanding the complete metabolic fate of a drug in humans.
Experimental Protocol: Human ADME Study of [¹⁴C]Ramelteon
This protocol is a representative example based on the available data from a clinical study.
Study Design:
-
Subjects: A small cohort of healthy male volunteers.
-
Dose Administration: A single oral dose of 16 mg of [¹⁴C]Ramelteon.
-
Sample Collection: Collect blood, urine, and feces at predetermined time intervals over a period of several days.
Procedure:
-
Dosing: Administer a single oral dose of [¹⁴C]Ramelteon to the subjects.
-
Biological Sample Collection: Collect blood samples at various time points to determine the pharmacokinetic profiles of the parent drug and its metabolites. Collect all urine and feces for a specified period to determine the routes and extent of excretion.
-
Radioactivity Measurement: Determine the total radioactivity in all collected samples using liquid scintillation counting.
-
Metabolite Profiling: Profile the radioactive components in plasma, urine, and feces using HPLC with radiometric detection.
-
Metabolite Identification: Isolate and identify the structure of the major metabolites using LC-MS/MS and NMR spectroscopy.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for Ramelteon and its major metabolites, such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary
The following tables summarize the key quantitative data from the metabolic studies of Ramelteon.
Table 1: In Vitro Metabolism of Ramelteon in Human Liver Microsomes
| CYP450 Isozyme | Contribution to Metabolism |
| CYP1A2 | ~49% |
| CYP2C Subfamily | ~42% |
| CYP3A4 | ~9% |
Data compiled from studies on Ramelteon metabolism in human liver microsomes.[3]
Table 2: Human ADME Study of a Single 16 mg Oral Dose of [¹⁴C]Ramelteon
| Parameter | Result |
| Excretion Routes | |
| Total Radioactivity Recovered in Urine | 84% |
| Total Radioactivity Recovered in Feces | 4% |
| Major Metabolite Exposure | |
| Systemic Exposure of M-II vs. Ramelteon | 20- to 100-fold higher |
| Pharmacokinetic Parameters (Ramelteon) | |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours |
| Elimination Half-life | 1-2.6 hours |
| Pharmacokinetic Parameters (Metabolite M-II) | |
| Elimination Half-life | 2-5 hours |
Data from a human ADME study with [¹⁴C]Ramelteon.[1][6]
Visualizations
Metabolic Pathway of Ramelteon
Caption: Metabolic pathway of Ramelteon in humans.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of Ramelteon.
Logical Flow of a Human ADME Study
Caption: Logical flow of a human ADME study. Logical flow of a human ADME study.
References
- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Pharmacokinetics of Ramelteon and Its Major Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of ramelteon, a selective melatonin receptor agonist, and its primary active metabolite, M-II. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the absorption, distribution, metabolism, and excretion (ADME) of ramelteon, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Ramelteon is a hypnotic agent that selectively targets the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus, playing a role in the regulation of the sleep-wake cycle.[1][2] Unlike traditional hypnotics, it has no significant affinity for GABA receptors.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for its safe and effective therapeutic use. This guide delves into the metabolic journey of ramelteon and its metabolites, providing a detailed repository of pharmacokinetic data and methodologies.
Pharmacokinetic Profile
The pharmacokinetic properties of ramelteon and its major active metabolite, M-II, have been characterized in healthy adults and various patient populations. Ramelteon exhibits rapid absorption and extensive first-pass metabolism.[1][3]
Absorption
Ramelteon is rapidly absorbed following oral administration, with total absorption being at least 84%.[1][4] However, due to substantial first-pass metabolism, its absolute oral bioavailability is low, approximately 1.8%.[1][4] Peak plasma concentrations (Tmax) are typically reached within 0.5 to 1.5 hours in a fasted state.[1][4]
The presence of a high-fat meal can affect the absorption of ramelteon, leading to a delayed Tmax by about 45 minutes, a 22% decrease in Cmax, and a 31% increase in the area under the curve (AUC).[5]
Distribution
Ramelteon has a mean volume of distribution of 73.6 L, indicating significant tissue distribution.[4] It is approximately 82% bound to plasma proteins, primarily albumin, and this binding is independent of drug concentration.[1][4] The major metabolite, M-II, is about 70% bound to plasma proteins.[6]
Metabolism
Ramelteon undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways involve oxidation to hydroxyl and carbonyl derivatives, followed by glucuronide conjugation.[3][4]
The primary cytochrome P450 (CYP) isozyme responsible for ramelteon's metabolism is CYP1A2.[4][7] To a lesser extent, CYP2C enzymes and CYP3A4 are also involved.[4][7] The major active metabolite, M-II, is formed through hydroxylation.[4] Other identified metabolites include M-I, M-III, and M-IV.[7] The systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug.[1][4]
Excretion
Ramelteon is primarily excreted as metabolites in the urine.[1] Following a radiolabeled oral dose, about 84% of the radioactivity is recovered in the urine and approximately 4% in the feces.[4][8] Less than 0.1% of the dose is excreted as the unchanged parent compound.[1][4] The elimination half-life of ramelteon is short, ranging from 1 to 2.6 hours, while the half-life of M-II is longer, between 2 to 5 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for ramelteon and its major metabolite, M-II, in healthy adults.
Table 1: Pharmacokinetic Parameters of Ramelteon in Healthy Adults (Single 8 mg Dose)
| Parameter | Value | Reference |
| Tmax (h) | 0.5 - 1.5 | [1][4] |
| Cmax (ng/mL) | 4.50 ± 4.64 | [1] |
| AUC (ng·h/mL) | 18.7 ± 19.4 (for 16mg dose) | [9] |
| Half-life (t½) (h) | 1.0 - 2.6 | [1] |
| Oral Bioavailability (%) | 1.8 | [1][4] |
| Protein Binding (%) | ~82 | [1][4] |
Table 2: Pharmacokinetic Parameters of M-II in Healthy Adults (Single 8 mg Ramelteon Dose)
| Parameter | Value | Reference |
| Tmax (h) | 1.1 ± 0.5 | [1] |
| Cmax (ng/mL) | 136 ± 36 | [1] |
| AUC (ng·h/mL) | Data not specified | |
| Half-life (t½) (h) | 2.0 - 5.0 | [1] |
| Protein Binding (%) | ~70 | [6] |
Note: Values are presented as mean ± standard deviation where available.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the pharmacokinetic evaluation of ramelteon.
Human Pharmacokinetic Study Protocol
Objective: To determine the single-dose pharmacokinetic profile of ramelteon and its M-II metabolite in healthy volunteers.
Study Design: An open-label, single-dose study.[10]
Subjects: Healthy adult male and female volunteers.[10]
Procedure:
-
Screening: Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of ramelteon (e.g., 8 mg).[11]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[12]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of ramelteon and M-II are determined using a validated LC-MS/MS method.[1]
Bioanalytical Method: LC-MS/MS
Objective: To quantify ramelteon and M-II in human plasma.
Methodology:
-
Sample Preparation: A protein precipitation method is typically used. An internal standard (e.g., diazepam) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile or methanol).[1] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Separation: The analytes are separated on a C18 reverse-phase HPLC column using a mobile phase gradient.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[1] Specific precursor-to-product ion transitions for ramelteon, M-II, and the internal standard are monitored.
-
Calibration and Quantification: A calibration curve is generated using blank plasma spiked with known concentrations of ramelteon and M-II. The concentrations in the study samples are then calculated from this curve.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the CYP enzymes responsible for ramelteon metabolism.
Methodology:
-
Incubation: Ramelteon is incubated with human liver microsomes in the presence of an NADPH-generating system.[4]
-
Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4).[4]
-
Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed. A decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Visualizations
Ramelteon Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ramelteon binding to its target receptors.
Caption: Ramelteon's signaling cascade leading to sleep promotion.
Experimental Workflow for a Human Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study of ramelteon.
Caption: Workflow of a typical ramelteon pharmacokinetic study.
Ramelteon Metabolism Pathway
This diagram illustrates the primary metabolic pathway of ramelteon.
Caption: Primary metabolic pathway of ramelteon.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]
- 3. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 4. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramelteon [dailymed.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ramelteon - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Metabolic Fate of Ramelteon in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and identification of Ramelteon metabolites in humans. Ramelteon, a selective MT1/MT2 receptor agonist, undergoes extensive first-pass metabolism, resulting in a complex profile of metabolites. Understanding these metabolic pathways is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.
Overview of Ramelteon Metabolism
Ramelteon is extensively metabolized in humans, primarily through oxidation via cytochrome P450 (CYP) enzymes.[1][2] The main routes of biotransformation include hydroxylation and carboxylation, with subsequent secondary metabolism leading to glucuronide conjugates.[1][3] The major circulating and pharmacologically active metabolite is M-II, a product of hydroxylation.[1][4] Studies indicate that after oral administration, approximately 84% of the dose is excreted in the urine and 4% in the feces, with negligible amounts of the unchanged drug being excreted, highlighting the extensive nature of its metabolism.[2]
Key Metabolites of Ramelteon
Four primary metabolites of Ramelteon have been identified in human serum: M-I, M-II, M-III, and M-IV.[4] Of these, M-II is the most significant due to its substantial systemic exposure and pharmacological activity.
Quantitative Data on Ramelteon and its Major Metabolite M-II
| Compound | Description | Systemic Exposure (AUC) vs. Ramelteon | Half-life (t½) | Receptor Binding Affinity (vs. Ramelteon) |
| Ramelteon | Parent Drug | - | 0.83–1.90 hours[1] | - |
| M-II | Monohydroxylated Metabolite | Approximately 20-100 times higher[5] | ~2.56 hours[4] | ~1/10th for MT1 and ~1/5th for MT2[5] |
Metabolic Pathways and Enzymology
The metabolism of Ramelteon is primarily mediated by the cytochrome P450 system in the liver.
-
Primary Metabolism: The initial oxidative metabolism of Ramelteon is catalyzed by several CYP isozymes. CYP1A2 is the major enzyme responsible for Ramelteon's metabolism, with the CYP2C subfamily and CYP3A4 also playing a role, albeit to a lesser extent.[1][6] The main metabolic reactions include hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring.[6]
-
Secondary Metabolism: Following primary oxidation, the resulting metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.[2]
Below is a diagram illustrating the primary metabolic pathways of Ramelteon.
Caption: Primary metabolic pathways of Ramelteon in humans.
Experimental Protocols for Metabolite Identification
The identification and characterization of Ramelteon metabolites have been accomplished through a combination of in vitro and in vivo studies.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to identify the metabolites formed from Ramelteon by human liver enzymes and to determine the specific CYP450 enzymes involved.
Methodology:
-
Incubation: Ramelteon is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Enzyme Inhibition: To identify the contributing CYP enzymes, incubations are performed in the presence of specific chemical inhibitors for CYP1A2, CYP2C19, and CYP3A4.[6]
-
Recombinant Enzymes: Further confirmation is obtained by incubating Ramelteon with recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C19, CYP3A4).[6]
-
Sample Analysis: Following incubation, the samples are processed to stop the reaction and extract the metabolites.
-
LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.[7]
The following diagram outlines the workflow for the in vitro metabolism study.
Caption: Workflow for in vitro metabolite identification of Ramelteon.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A human ADME study provides the definitive data on the metabolic fate of a drug in the body.
Methodology:
-
Dosing: A single oral dose of radiolabeled ([¹⁴C]) Ramelteon is administered to healthy human subjects.[5]
-
Sample Collection: Blood, plasma, urine, and feces are collected at various time points post-dose.
-
Radioactivity Measurement: The total radioactivity in each sample is measured to determine the extent of absorption and routes of excretion.
-
Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed using radio-chromatography (e.g., HPLC with a radiodetector) to separate the parent drug from its radioactive metabolites.
-
Structural Elucidation: The fractions corresponding to the major metabolites are collected and subjected to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures.
Conclusion
The metabolism of Ramelteon is a rapid and extensive process, primarily driven by CYP1A2, leading to the formation of several metabolites. The major active metabolite, M-II, exhibits significantly higher systemic exposure than the parent drug and likely contributes to the overall pharmacological effect of Ramelteon. A thorough understanding of these metabolic pathways, elucidated through rigorous in vitro and in vivo studies, is fundamental for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.
References
- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within pharmaceutical and drug development, the pursuit of precision and accuracy is paramount. Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of this field, yet it faces challenges from the inherent variability of biological matrices and the multi-step nature of sample preparation. This in-depth technical guide explores the critical role of deuterated internal standards in overcoming these challenges, ensuring the accuracy, precision, and robustness of quantitative bioanalytical assays.
The Core Principle: Mitigating Variability with Isotopic Analogs
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[1] This subtle increase in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[2][3] By adding a known and constant concentration of the deuterated internal standard to all samples, including calibration standards and quality controls, before sample processing, it serves as a reliable control throughout the entire analytical workflow.[2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[2]
The fundamental principle behind the use of a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS).[4] In this technique, the ratio of the analyte's response to the internal standard's response is measured. Because both the analyte and the internal standard are affected similarly by experimental variations, this ratio remains constant, leading to more accurate and precise quantification.[4]
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs. These benefits are critical for generating high-quality data that can withstand regulatory scrutiny.
-
Compensation for Matrix Effects : Biological matrices like plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6] This phenomenon, known as the matrix effect, is a major source of inaccuracy in LC-MS bioanalysis.[5] Because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same degree of matrix effects.[4][5] This co-elution ensures that any signal suppression or enhancement affects both the analyte and the internal standard equally, allowing for effective normalization and accurate quantification.[4]
-
Correction for Sample Preparation Variability : The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[3] During these stages, analyte loss can occur, leading to inaccurate results. A deuterated internal standard, when added at the beginning of the process, experiences the same physical and chemical stresses as the analyte.[2] Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, and the ratio of their responses will remain constant, ensuring accurate quantification.[1]
-
Improved Accuracy and Precision : By effectively compensating for both matrix effects and variability in sample recovery, deuterated internal standards significantly improve the accuracy and precision of bioanalytical methods.[3][7] This leads to more reliable and reproducible data, which is essential for making critical decisions in drug development.[3]
Quantitative Data Summary
The superior performance of deuterated internal standards compared to structural analogs is evident in bioanalytical method validation data. The following tables summarize typical performance characteristics.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | The deuterated internal standard more effectively compensates for matrix effects and recovery variations, leading to higher accuracy. |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The close tracking of the analyte's behavior by the deuterated internal standard results in significantly better precision. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] | The near-identical nature of the deuterated internal standard ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Protocol 1: Assessment of Matrix Effects
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and deuterated internal standard stock solutions.
-
Mobile phases and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix from each of the six sources before the extraction process at the same concentrations as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction process for both the analyte and the deuterated internal standard.
Materials:
-
Blank biological matrix.
-
Analyte and deuterated internal standard stock solutions.
-
Extraction solvents and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Pre-Spiked): Spike the analyte and internal standard into the blank matrix before extraction.
-
Set 2 (Post-Spiked): Extract the blank matrix and then spike the analyte and internal standard into the extracted matrix.
-
-
Process both sets of samples through the entire extraction and analysis procedure.
-
Calculate the Extraction Recovery:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
-
-
The recovery of the analyte and the internal standard should be consistent and reproducible.
Visualizing Workflows and Logical Relationships
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.
References
Ramelteon: A Selective Melatonin Agonist for the Treatment of Insomnia
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the properties of Ramelteon, a selective melatonin receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, receptor affinity, pharmacokinetics, and clinical efficacy.
Introduction
Ramelteon is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotic agents that target the gamma-aminobutyric acid (GABA) system, Ramelteon exhibits a novel mechanism of action by selectively targeting the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the brain.[3][4] This region is known as the body's "master clock" and plays a pivotal role in regulating the circadian rhythm underlying the normal sleep-wake cycle.[1][3] Ramelteon's high affinity and selectivity for these receptors, coupled with a favorable safety profile, make it a significant therapeutic option for insomnia.[2][5]
Receptor Binding and Affinity
Ramelteon demonstrates high affinity for both human MT1 and MT2 receptors, with a notable selectivity for MT1.[1][6] Its affinity for these receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[1][5] The drug has a significantly lower affinity for the MT3 receptor and no appreciable affinity for a wide range of other receptors, including those for benzodiazepines, dopamine, serotonin, and opioids, nor does it interfere with the activity of various enzymes.[1][6]
Table 1: Receptor Binding Affinity of Ramelteon vs. Melatonin
| Receptor | Ligand | Ki (pM) | Reference |
| Human MT1 | Ramelteon | 14.0 | [6][7] |
| Melatonin | 80 | [7] | |
| Human MT2 | Ramelteon | 112 | [6][7] |
| Melatonin | 383 | [7] | |
| Hamster MT3 | Ramelteon | 2,650,000 | [6][8] |
| Melatonin | 24,100 | [6] |
Mechanism of Action and Signaling Pathway
The sleep-promoting effects of Ramelteon are attributed to its agonist activity at MT1 and MT2 receptors in the SCN.[1] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] This signaling cascade is believed to be the primary mechanism through which Ramelteon influences the sleep-wake cycle.[4]
Pharmacokinetics
Ramelteon is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 0.75 hours.[1][10] However, it undergoes extensive first-pass metabolism, resulting in a low absolute oral bioavailability of 1.8%.[1][10]
Table 2: Pharmacokinetic Properties of Ramelteon
| Parameter | Value | Reference |
| Total Absorption | ≥84% | [1][5] |
| Absolute Bioavailability | 1.8% | [1][10] |
| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | [10][11] |
| Protein Binding | ~82% (mainly to albumin) | [1][10] |
| Metabolism | Hepatic (primarily CYP1A2, also CYP2C and CYP3A4) | [1][12] |
| Elimination Half-life | 1-2.6 hours | [1][5] |
| Major Active Metabolite | M-II | [1] |
| M-II Half-life | 2-5 hours | [1] |
| Excretion | 84% urine, 4% feces | [1] |
The primary active metabolite of Ramelteon is M-II, which circulates at higher concentrations than the parent drug, although it has lower affinity for the MT1 and MT2 receptors.[1]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Ramelteon in treating insomnia characterized by difficulty with sleep onset.[1] Pooled analysis of four clinical trials showed that Ramelteon 8 mg significantly reduced the latency to persistent sleep (LPS) by an average of 13.1 minutes compared to placebo on the first two nights of treatment.[13]
Table 3: Summary of Key Clinical Trial Results for Ramelteon 8 mg
| Study Outcome | Ramelteon 8 mg | Placebo | P-value | Reference |
| Mean Latency to Persistent Sleep (LPS) - Nights 1 & 2 | 30.2 min | 43.3 min | <0.001 | [13] |
| Subjective Sleep Latency (sSL) - Week 1, 3, 5 | Significantly shorter | - | ≤0.001 | [14] |
| Subjective Total Sleep Time (sTST) - Week 1, 3, 5 | Significantly longer | - | ≤0.050 | [14] |
Long-term studies have also shown that Ramelteon maintains its efficacy over a period of up to six months without evidence of tolerance, rebound insomnia, or withdrawal effects upon discontinuation.[15][16]
Safety and Tolerability
Ramelteon is generally well-tolerated, with a side effect profile similar to placebo in many clinical trials.[15] The most commonly reported adverse events are somnolence, dizziness, fatigue, and nausea.[1] Importantly, Ramelteon has shown no potential for abuse or physical dependence and is not classified as a controlled substance.[4][16]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized representation based on common practices for determining receptor binding affinity.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors are cultured. The cells are harvested, and crude membrane fractions are prepared by homogenization followed by centrifugation.[6][17]
-
Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand, such as 2-[125I]iodomelatonin, and varying concentrations of the unlabeled competitor drug (Ramelteon).[17][18]
-
Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.[18][19]
-
Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
cAMP Production Assay
This protocol outlines the general steps to measure the effect of Ramelteon on cAMP production.
Methodology:
-
Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured in appropriate media.
-
Treatment: The cells are pre-incubated with varying concentrations of Ramelteon. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.[2][6]
-
Measurement: The cells are then lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production by Ramelteon is analyzed to determine the IC50 value, which represents the concentration of Ramelteon that produces 50% of its maximal inhibitory effect.[2]
Conclusion
Ramelteon is a highly selective MT1/MT2 receptor agonist with a well-defined mechanism of action that differs from traditional hypnotics. Its favorable pharmacokinetic and safety profiles, combined with demonstrated efficacy in reducing sleep onset latency, establish it as a valuable therapeutic agent for the management of insomnia. The detailed understanding of its pharmacological properties provides a solid foundation for further research and development in the field of sleep medicine.
References
- 1. Ramelteon - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of 6-Month Nightly Ramelteon Administration in Adults with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ora.uniurb.it [ora.uniurb.it]
In Vitro Pharmacological Profile of M-II, the Major Active Metabolite of Ramelteon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of M-II, the principal active metabolite of the selective melatonin receptor agonist, Ramelteon. The document details M-II's binding affinity and functional activity at the human MT1 and MT2 receptors, presenting quantitative data in a comparative format. Furthermore, it offers detailed experimental protocols for key assays and visual representations of associated signaling pathways and experimental workflows to support research and development in the field of sleep science and pharmacology.
Core Data Presentation: Comparative In Vitro Activity
The in vitro pharmacological characteristics of M-II have been evaluated in comparison to its parent compound, Ramelteon, and the endogenous ligand, melatonin. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) at human MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Melatonin Receptor Binding Affinity (Ki)
| Compound | MT1 Receptor Ki (pM) | MT2 Receptor Ki (pM) |
| M-II | 114[1][2] | 566[1][2] |
| Ramelteon | ~11.4 | ~113.2 |
| Melatonin | ~45.6 | ~377.3 |
Note: Ki values for Ramelteon and Melatonin are calculated based on reported fold-differences from M-II. M-II has approximately one-tenth the binding affinity of Ramelteon for the MT1 receptor and one-fifth for the MT2 receptor.[3][4] M-II's affinity for MT1 is 2.5-fold lower than melatonin, and its affinity for MT2 is approximately 1.5-fold lower than melatonin.[1][5]
Table 2: Melatonin Receptor Functional Potency (IC50) in cAMP Inhibition Assay
| Compound | MT1 Receptor IC50 (pM) | MT2 Receptor IC50 (pM) |
| M-II | 208[1][2][5] | 1,470[1][2][5] |
| Ramelteon | ~12.2 | ~52.5 |
| Melatonin | ~48.4 | ~918.8 |
Note: IC50 values for Ramelteon and Melatonin are calculated based on reported fold-differences from M-II. M-II is reported to be 17- to 25-fold less potent than Ramelteon in in vitro functional assays.[3][4] Specifically, the potency of M-II at the MT1 receptor is approximately 17-fold lower than Ramelteon and 4.3-fold lower than melatonin. At the MT2 receptor, M-II's potency is about 28-fold lower than Ramelteon and 1.6-fold lower than melatonin.[1][5]
Signaling Pathway and Experimental Workflows
The activation of MT1 and MT2 receptors by agonists like M-II primarily involves the Gαi subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Caption: MT1/MT2 Receptor Signaling Pathway.
The following diagrams illustrate the generalized workflows for the key in vitro assays used to characterize the activity of M-II.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Forskolin-Stimulated cAMP Assay Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of M-II's in vitro activity.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of M-II for the human MT1 and MT2 receptors.
a. Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing either human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: M-II, serially diluted.
-
Non-specific Binding Control: 1 µM melatonin.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine, and a vacuum filtration manifold.
-
Scintillation Counter: Gamma counter for detecting ¹²⁵I.
b. Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM melatonin (for non-specific binding) or serially diluted M-II.
-
50 µL of 2-[¹²⁵I]-iodomelatonin at a final concentration of approximately 100-200 pM.
-
150 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the M-II concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Functional Assay
This protocol measures the functional potency (IC50) of M-II as an agonist at the Gαi-coupled MT1 and MT2 receptors by quantifying its ability to inhibit forskolin-stimulated cAMP production.
a. Materials:
-
Cells: CHO cells stably expressing either human MT1 or MT2 receptors.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test Compound: M-II, serially diluted.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: A competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
b. Procedure:
-
Cell Culture and Seeding: Culture the cells to approximately 80-90% confluency. Harvest the cells and seed them into a 384-well plate at a density of approximately 5,000-10,000 cells per well. Incubate overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer. Add varying concentrations of M-II to the wells and incubate at room temperature for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to elicit a submaximal cAMP response) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the experimental readings to cAMP concentrations. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the M-II concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation by an agonist.
a. Materials:
-
Cell Membranes: Membranes from CHO cells expressing MT1 or MT2 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Test Compound: M-II, serially diluted.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration System: As described for the radioligand binding assay.
-
Scintillation Counter: Liquid scintillation counter for detecting ³⁵S.
b. Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (20-40 µg of protein).
-
Varying concentrations of M-II (or buffer for basal binding, or unlabeled GTPγS for non-specific binding).
-
Assay buffer containing 1 µM GDP.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the logarithm of the M-II concentration. Determine the EC50 and Emax values from the resulting dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 5. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Ramelteon and its Major Metabolite M-II in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Ramelteon and its primary active metabolite, M-II, in human plasma. The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing the stable isotope-labeled internal standard, M-II-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in clinical and research settings. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of Ramelteon and M-II.
Introduction
Ramelteon is a selective agonist of the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1] Following administration, Ramelteon is extensively metabolized, with the major active metabolite being M-II.[2][3] The concentration of M-II in circulation can significantly exceed that of the parent drug, and it contributes to the overall pharmacological effect.[2][4] Therefore, the simultaneous quantification of both Ramelteon and M-II is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics.
This application note details a validated LC-MS/MS method for the simultaneous determination of Ramelteon and M-II in human plasma. The use of a stable isotope-labeled internal standard, Ramelteon metabolite M-II-d3, which is commercially available, provides excellent control over potential matrix effects and variations in sample processing and instrument response.[5] The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[4][6]
Signaling Pathway
The metabolic pathway of Ramelteon to its active metabolite M-II is a key consideration in its pharmacological profile. This conversion is primarily mediated by cytochrome P450 enzymes in the liver.
Figure 1: Metabolic conversion of Ramelteon to its active metabolite M-II.
Experimental Protocol
This protocol is based on established methods for the analysis of Ramelteon and M-II in plasma, with the adaptation of M-II-d3 as the internal standard.[4][6]
1. Materials and Reagents
-
Ramelteon analytical standard
-
Ramelteon metabolite M-II analytical standard
-
This compound (Internal Standard)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon, M-II, and M-II-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Ramelteon and M-II in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the M-II-d3 stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the M-II-d3 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Hedera ODS-2 C18 column (150 x 2.1 mm, 5 µm) or equivalent[4][6] |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate with 0.1% Formic Acid (85:15, v/v)[4][6] |
| Flow Rate | 0.5 mL/min[4][6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ramelteon | 260.2 | 173.1 | 150 |
| M-II | 276.2 | 189.1 | 150 |
| M-II-d3 (IS) | 279.2 | 192.1 | 150 |
Note: The exact m/z values for M-II-d3 are predicted based on the structure of M-II and may require optimization.
Experimental Workflow
Figure 2: Workflow for the quantitative analysis of Ramelteon and M-II in plasma.
Quantitative Data
The following tables summarize the validation parameters for the quantitative analysis of Ramelteon and M-II in human plasma, compiled from published literature.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ramelteon | 0.05 - 30.0[4][6] | 0.05 | > 0.99 |
| M-II | 1.00 - 250[4][6] | 1.00 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ramelteon | LQC (0.1) | < 15% | < 15% | 85 - 115% |
| MQC (2.0) | < 15% | < 15% | 85 - 115% | |
| HQC (25.0) | < 15% | < 15% | 85 - 115% | |
| M-II | LQC (2.0) | < 15% | < 15% | 85 - 115% |
| MQC (20.0) | < 15% | < 15% | 85 - 115% | |
| HQC (200.0) | < 15% | < 15% | 85 - 115% | |
| Data presented as typical acceptance criteria for bioanalytical method validation. |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Ramelteon | LQC (0.1) | > 80% | 85 - 115% |
| MQC (2.0) | > 80% | 85 - 115% | |
| HQC (25.0) | > 80% | 85 - 115% | |
| M-II | LQC (2.0) | > 80% | 85 - 115% |
| MQC (20.0) | > 80% | 85 - 115% | |
| HQC (200.0) | > 80% | 85 - 115% | |
| Data presented as typical acceptance criteria for bioanalytical method validation. |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Ramelteon and its active metabolite M-II in human plasma. The use of the stable isotope-labeled internal standard M-II-d3 ensures high accuracy and reproducibility. The simple protein precipitation sample preparation method allows for efficient sample processing, making this method well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of M-II-d3 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are fundamental in drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] Accurate and precise quantification of drug and metabolite concentrations in biological matrices is paramount for robust PK analysis. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis.[2][3][4] M-II-d3, a deuterated analog of the metabolite M-II, serves as an ideal internal standard, ensuring high accuracy, precision, and robustness in quantitative bioanalytical methods.[2]
Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar behavior during ionization.[3][5] This allows for effective correction of matrix effects, variations in sample recovery, and instrument response fluctuations.[3][6] This document provides detailed application notes and protocols for the utilization of M-II-d3 as an internal standard for the quantification of the M-II metabolite in pharmacokinetic studies.
Physicochemical Properties of M-II-d3
Stable isotope-labeled internal standards are designed to have physicochemical properties nearly identical to their unlabeled counterparts. The key difference is the mass-to-charge ratio (m/z), which allows for differentiation by the mass spectrometer.
| Property | Description | Reference |
| Chemical Structure | Identical to M-II with three deuterium atoms replacing three hydrogen atoms at a metabolically stable position. | N/A |
| Molecular Weight | Increased by approximately 3 Da compared to M-II. | N/A |
| Chromatographic Behavior | Co-elutes with M-II under identical chromatographic conditions.[4][5] | [4][5] |
| Ionization Efficiency | Nearly identical to M-II in the same ionization source.[4] | [4] |
| Isotopic Purity | High isotopic purity is crucial to prevent cross-talk between the analyte and IS signals. | [7] |
Experimental Protocols
The following protocols describe the preparation of samples and subsequent analysis using LC-MS/MS for the quantification of the M-II metabolite using M-II-d3 as an internal standard.
Stock and Working Solution Preparation
-
M-II and M-II-d3 Stock Solutions (1 mg/mL): Accurately weigh the reference standards of M-II and M-II-d3. Dissolve each in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
M-II Working Solutions (for calibration curve and quality controls): Prepare a series of working solutions by serially diluting the M-II stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected concentration range in the study samples.
-
M-II-d3 Internal Standard Working Solution: Dilute the M-II-d3 stock solution with the same solvent to a final concentration that yields a consistent and stable response in the LC-MS/MS system (e.g., 50 ng/mL).
Sample Preparation from Plasma
This protocol outlines a protein precipitation method, a rapid and effective technique for removing the majority of proteins from plasma samples.[2]
-
Sample Thawing: Thaw plasma samples (calibration standards, quality controls, and unknown study samples) at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the M-II-d3 internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Transfer the samples to autosampler vials for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation and the physicochemical properties of M-II.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of M-II from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | M-II: [M+H]+ > product ion; M-II-d3: [M+H]+ > product ion |
| Collision Energy | Optimized for each transition |
Data Presentation
The use of M-II-d3 as an internal standard allows for the generation of accurate and precise quantitative data. Below are representative tables summarizing typical validation and pharmacokinetic data.
Table 1: Calibration Curve for M-II in Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1.0 | 0.012 ± 0.001 | 102.5 |
| 5.0 | 0.061 ± 0.004 | 101.2 |
| 25.0 | 0.305 ± 0.015 | 99.8 |
| 100.0 | 1.220 ± 0.058 | 100.5 |
| 500.0 | 6.105 ± 0.244 | 99.1 |
| 1000.0 | 12.210 ± 0.488 | 98.7 |
| Linearity (r²) | > 0.995 | N/A |
Table 2: Precision and Accuracy for M-II in Plasma
| QC Level | Concentration (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 103.1 | 8.2 | 101.5 |
| Low | 3.0 | 5.1 | 98.9 | 6.5 | 99.8 |
| Mid | 150.0 | 3.5 | 101.2 | 4.8 | 100.7 |
| High | 800.0 | 2.8 | 99.5 | 4.1 | 99.1 |
Table 3: Representative Pharmacokinetic Parameters of M-II
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850.6 ± 125.3 |
| Tmax | h | 2.5 ± 0.8 |
| AUC(0-t) | ngh/mL | 4567.8 ± 987.2 |
| AUC(0-inf) | ngh/mL | 4789.1 ± 1012.5 |
| t1/2 | h | 8.2 ± 1.5 |
Signaling Pathways and Logical Relationships
The use of an internal standard is a critical component of the bioanalytical workflow, which directly impacts the reliability of pharmacokinetic data and subsequent modeling.
Caption: Logical flow of a pharmacokinetic study using an internal standard.
Conclusion
The use of M-II-d3 as an internal standard provides a robust and reliable method for the quantification of the M-II metabolite in biological matrices.[2] Its properties, which closely mimic those of the analyte, ensure accurate correction for analytical variability, leading to high-quality pharmacokinetic data.[3][4] The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of M-II-d3 in their bioanalytical workflows. Adherence to these guidelines will contribute to the generation of dependable data essential for the successful development of new therapeutic agents.
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. cerilliant.com [cerilliant.com]
Application of M-II-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
Application Note and Protocols for Researchers
Introduction
In the realm of drug discovery and development, understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is paramount. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] One innovative strategy to enhance the DMPK properties of a drug is through deuteration, the selective replacement of hydrogen atoms with their stable isotope, deuterium.[3][4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[4][6] This can result in a longer drug half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[4][5][7]
This document provides a detailed overview and experimental protocols for the application of a hypothetical deuterated compound, M-II-d3, in key in vitro DMPK assays. M-II-d3 is a deuterated analog of the parent compound M-II, with three deuterium atoms strategically placed at a primary site of metabolism. These protocols are designed for researchers, scientists, and drug development professionals to assess the potential benefits of deuteration on the metabolic stability and drug-drug interaction potential of M-II.
Compound Information
-
M-II: A hypothetical new chemical entity with promising therapeutic activity but limited by rapid metabolism.
-
M-II-d3: A deuterated analog of M-II, where three hydrogen atoms at a metabolically labile position have been replaced with deuterium. This modification is intended to slow down the rate of metabolism and improve the pharmacokinetic profile.
Key DMPK Assays for M-II-d3
The following sections provide detailed protocols for three fundamental in vitro DMPK assays:
-
Metabolic Stability Assay: To determine the rate at which M-II and M-II-d3 are metabolized by liver enzymes.
-
Cytochrome P450 (CYP) Inhibition Assay: To assess the potential of M-II and M-II-d3 to inhibit the activity of major drug-metabolizing CYP enzymes.
-
CYP Reaction Phenotyping Assay: To identify the specific CYP enzymes responsible for the metabolism of M-II and M-II-d3.
Metabolic Stability Assay
Objective: To compare the in vitro metabolic stability of M-II and M-II-d3 in human liver microsomes and hepatocytes. A higher metabolic stability for M-II-d3 would suggest a potential for a longer in vivo half-life.
Methodology:
This assay measures the disappearance of the parent compound over time when incubated with a metabolically active system like human liver microsomes (HLM) or cryopreserved hepatocytes.[8][9]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of M-II and M-II-d3 in DMSO.
-
Thaw pooled human liver microsomes (or cryopreserved human hepatocytes) on ice.
-
Prepare a NADPH regenerating system (for microsomes) or appropriate incubation medium (for hepatocytes).
-
-
Incubation:
-
Pre-warm a 96-well plate containing the incubation buffer at 37°C.
-
Add the test compound (M-II or M-II-d3) to the wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the liver microsomes (final protein concentration of 0.5 mg/mL) or hepatocytes.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[8]
-
The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
-
Data Presentation:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| M-II | 15 | 46.2 |
| M-II-d3 | 45 | 15.4 |
| Control | ||
| Verapamil | 20 | 34.7 |
Visualization:
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of M-II and M-II-d3 to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11]
Methodology:
This assay measures the ability of a test compound to inhibit the activity of specific CYP enzymes by monitoring the formation of a known metabolite from a probe substrate.[12]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of M-II, M-II-d3, and positive control inhibitors at various concentrations.
-
Prepare solutions of CYP-specific probe substrates.
-
Thaw pooled human liver microsomes and prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (M-II or M-II-d3) or control inhibitor with human liver microsomes and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
-
Termination and Analysis:
-
After a set incubation time, terminate the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is calculated.
-
Data Presentation:
| CYP Isoform | Probe Substrate | M-II IC50 (µM) | M-II-d3 IC50 (µM) | Positive Control Inhibitor | Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | > 50 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | > 50 | > 50 | Sulfaphenazole | 0.8 |
| CYP2C19 | S-Mephenytoin | 25 | 28 | Ticlopidine | 1.5 |
| CYP2D6 | Dextromethorphan | > 50 | > 50 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 15 | 18 | Ketoconazole | 0.02 |
Visualization:
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ramelteon Metabolite M-II using Ramelteon M-II-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. It is extensively metabolized in the body, with the primary active metabolite being M-II.[1] Accurate quantification of Ramelteon and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of Ramelteon's major metabolite, M-II, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ramelteon M-II-d3, to ensure accuracy and precision.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ramelteon | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | C₁₆H₂₁NO₂ | 259.34 |
| Ramelteon Metabolite M-II | (S)-N-[2-(1-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | C₁₆H₂₁NO₃ | 275.34 |
| Ramelteon M-II-d3 (Internal Standard) | Deuterated Ramelteon Metabolite M-II | C₁₆H₁₈D₃NO₃ | 278.36 |
Mass Spectrometry Parameters
Optimal detection of Ramelteon and its deuterated internal standard is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM). The following MRM transitions and parameters are recommended:
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Ramelteon | 260.2 | 175.1 | 45 | 20 |
| Ramelteon M-II-d3 (IS) | 279.2 | 202.2 | 50 | 25 |
Note: These parameters may require optimization depending on the specific mass spectrometer make and model.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Ramelteon and its metabolites from plasma samples.[2]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Ramelteon M-II-d3 internal standard spiking solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of Ramelteon M-II-d3 internal standard spiking solution to each plasma sample to achieve a final concentration of 50 ng/mL.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Analytical Column | Hedera ODS-2 (150 x 2.1 mm, 5 µm)[2] |
| Mobile Phase | Methanol: 0.1% Formic Acid in 10 mM Ammonium Acetate (85:15, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Diagrams
Caption: Experimental workflow for the quantification of Ramelteon M-II.
Signaling Pathway and Logical Relationships
Caption: Logical relationship for quantification of Ramelteon M-II.
References
- 1. Ramelteon: a review of its therapeutic potential in sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Ramelteon and its Deuterated Metabolite in Human Plasma
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of Ramelteon and its deuterated internal standard, Ramelteon M-II-d3, in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, quantitative data, and a graphical representation of the analytical workflow to aid researchers and drug development professionals in implementing this method.
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate and precise quantification of Ramelteon and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Ramelteon M-II is the primary active metabolite. The use of a stable isotope-labeled internal standard, such as Ramelteon M-II-d3, is essential for correcting matrix effects and ensuring the accuracy of bioanalytical data.[1] This application note presents a validated HPLC-MS/MS method for the reliable quantification of Ramelteon, using Ramelteon M-II-d3 as the internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Ramelteon and Ramelteon M-II-d3 from human plasma.
-
Step 1: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Step 2: Add the internal standard, Ramelteon M-II-d3, to each plasma sample.
-
Step 3: Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Step 4: Vortex the mixture thoroughly for approximately 1 minute.
-
Step 5: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase HPLC system.
-
High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Chromatographic Column: A Hedera ODS-2 column (150 x 2.1 mm, 5 µm) or a similar C18 column like the Poroshell 120 EC-C18 can be used.[2][3]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of methanol and an aqueous solution containing 0.1% formic acid and 10 mM ammonium acetate.[2][3] A typical starting composition is 85:15 (v/v) methanol:aqueous solution.[2][3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: Inject an appropriate volume of the prepared sample supernatant, typically 5-20 µL.
Mass Spectrometric Detection
A tandem mass spectrometer is used for the detection and quantification of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for the detection of Ramelteon and Ramelteon M-II-d3.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][3]
-
MRM Transitions: Specific precursor-to-product ion transitions for Ramelteon and Ramelteon M-II-d3 should be optimized.
Quantitative Data
The following table summarizes the key quantitative parameters of the HPLC-MS/MS method for the analysis of Ramelteon.
| Parameter | Ramelteon | Ramelteon M-II |
| Linearity Range | 0.050 - 30.0 ng/mL[2][3] | 1.00 - 250 ng/mL[2][3] |
| Retention Time | < 3 minutes[3][4][5] | Analyte dependent |
| Internal Standard | Ramelteon M-II-d3 (or Diazepam[2][3]) | - |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the chromatographic separation and analysis process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a Clinical Pharmacokinetic Study of Ramelteon using Ramelteon M-II-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting a clinical pharmacokinetic (PK) study of Ramelteon, a melatonin receptor agonist, using its stable isotope-labeled major active metabolite, Ramelteon M-II-d3, as an internal standard. Ramelteon is primarily metabolized by CYP1A2 to the active metabolite M-II, which has a longer half-life and greater systemic exposure than the parent drug.[1][2] Therefore, the simultaneous quantification of both Ramelteon and M-II is crucial for a thorough pharmacokinetic assessment.
The use of a stable isotope-labeled internal standard (SIL-IS) like Ramelteon M-II-d3 is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] It ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[4] This document outlines a detailed protocol for a single-dose clinical pharmacokinetic study, including subject selection, dosing, sample collection, bioanalytical methodology, and data analysis.
Ramelteon and M-II Pharmacokinetic Profile
A summary of the key pharmacokinetic parameters for Ramelteon and its active metabolite M-II is presented in Table 1. This information is essential for designing an appropriate clinical study, particularly for determining the dosing and sampling schedule.
Table 1: Summary of Ramelteon and M-II Pharmacokinetic Parameters
| Parameter | Ramelteon | M-II (Active Metabolite) | Reference(s) |
| Time to Peak (Tmax) | 0.5 - 1.5 hours | 2 - 5 hours | [5] |
| Elimination Half-life (t½) | 1 - 2.6 hours | 2 - 5 hours | [1][5] |
| Oral Bioavailability | 1.8% (due to extensive first-pass metabolism) | - | [1][5] |
| Protein Binding | ~82% | ~70% | [6] |
| Primary Metabolizing Enzyme | CYP1A2 | CYP3A4 (further metabolism) | [1][6] |
| Systemic Exposure vs. Parent | - | 20- to 100-fold higher | [1][6] |
Clinical Study Protocol: Single-Dose Pharmacokinetic Study
This protocol outlines a single-center, open-label, single-dose study to characterize the pharmacokinetic profile of Ramelteon and its M-II metabolite in healthy adult volunteers.
Study Objectives
-
To determine the single-dose pharmacokinetic parameters of Ramelteon and its M-II metabolite in healthy adult subjects.
-
To assess the safety and tolerability of a single oral dose of Ramelteon.
Study Population
-
Healthy adult male and female volunteers, aged 18-45 years.
-
Subjects must provide written informed consent and meet all inclusion and exclusion criteria as defined in the study protocol.
Study Design and Procedures
This will be a single-dose study.[7][8] Subjects will be administered a single oral dose of 8 mg Ramelteon. Blood samples will be collected at predefined time points to characterize the plasma concentration-time profiles of Ramelteon and M-II.
3.3.1. Dosing Regimen
-
A single oral dose of 8 mg Ramelteon will be administered with 240 mL of water after an overnight fast of at least 10 hours.
3.3.2. Blood Sampling Schedule
Venous blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points:
-
Pre-dose (0 hours)
-
0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
3.3.3. Sample Handling and Storage
-
Immediately after collection, blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma will be transferred into two separate, clearly labeled polypropylene tubes.
-
All plasma samples will be stored frozen at -70°C or below until bioanalysis.
Bioanalytical Method: LC-MS/MS for Ramelteon and M-II Quantification
This section provides a detailed protocol for the simultaneous quantification of Ramelteon and M-II in human plasma using a validated LC-MS/MS method with Ramelteon M-II-d3 as the internal standard. This method is adapted from a published procedure.
Materials and Reagents
-
Ramelteon and Ramelteon M-II analytical standards
-
Ramelteon M-II-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, K2-EDTA)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
4.2.1. Stock Solutions (1 mg/mL)
-
Prepare individual stock solutions of Ramelteon, M-II, and Ramelteon M-II-d3 in methanol.
4.2.2. Working Solutions
-
Prepare serial dilutions of the Ramelteon and M-II stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Ramelteon M-II-d3 (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
4.2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A suggested range is 0.05 - 50 ng/mL for Ramelteon and 0.5 - 500 ng/mL for M-II.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate stock solution weighing.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or study sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (Ramelteon M-II-d3).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
4.4.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ramelteon, M-II, and the internal standard from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.4.2. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Ramelteon, M-II, and Ramelteon M-II-d3.
-
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramelteon | 260.2 | 173.1 |
| Ramelteon M-II | 276.2 | 189.1 |
| Ramelteon M-II-d3 (IS) | 279.2 | 192.1 |
Method Validation
The bioanalytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[2][9][10] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Accuracy and Precision (within-run and between-run)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation and Analysis
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 3: Plasma Concentration of Ramelteon and M-II at Each Sampling Time Point (Example Format)
| Time (hours) | Ramelteon Concentration (ng/mL) (Mean ± SD) | M-II Concentration (ng/mL) (Mean ± SD) |
| 0 | BQL | BQL |
| 0.25 | ... | ... |
| 0.5 | ... | ... |
| ... | ... | ... |
| 24 | ... | ... |
| BQL: Below the Quantifiable Limit |
Table 4: Pharmacokinetic Parameters of Ramelteon and M-II (Example Format)
| Parameter | Ramelteon (Mean ± SD) | M-II (Mean ± SD) |
| Cmax (ng/mL) | ... | ... |
| Tmax (hr) | ... | ... |
| AUC0-t (nghr/mL) | ... | ... |
| AUC0-inf (nghr/mL) | ... | ... |
| t½ (hr) | ... | ... |
| CL/F (L/hr) | ... | ... |
| Vd/F (L) | ... | ... |
Pharmacokinetic Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).[2][9][10]
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) will be obtained directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last quantifiable concentration) will be calculated using the linear trapezoidal rule.
-
AUC0-inf (Area Under the Curve from time 0 to infinity) will be calculated as AUC0-t + (Clast / λz), where Clast is the last quantifiable concentration and λz is the terminal elimination rate constant.
-
λz will be determined by linear regression of the terminal log-linear portion of the plasma concentration-time curve.
-
t½ (Elimination Half-life) will be calculated as 0.693 / λz.
-
CL/F (Apparent Total Clearance) will be calculated as Dose / AUC0-inf.
-
Vd/F (Apparent Volume of Distribution) will be calculated as CL/F / λz.
Visualizations
Ramelteon Signaling Pathway
Ramelteon acts as an agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[11][12] Activation of these receptors, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways that regulate sleep and circadian rhythms.[13][14]
Caption: Ramelteon's agonistic action on MT1/MT2 receptors.
Experimental Workflow
The overall experimental workflow for the clinical pharmacokinetic study is depicted below.
Caption: Workflow for the clinical pharmacokinetic study.
References
- 1. allucent.com [allucent.com]
- 2. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Ramelteon - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Single vs Multiple Dose PK Studies: How to Decide? [synapse.patsnap.com]
- 8. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 9. mathworks.com [mathworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 12. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in using deuterated internal standards
Welcome to the Technical Support Center for Deuterated Internal Standards.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using deuterated internal standards?
A1: The most frequent issues encountered include:
-
Isotopic Exchange: The unintended replacement of deuterium atoms with hydrogen from the surrounding environment (solvent or sample matrix)[1][2][3].
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, which can lead to differential matrix effects[1][4][5].
-
Differential Matrix Effects: The analyte and the internal standard experiencing different degrees of ion suppression or enhancement from the sample matrix, even with co-elution[1][4][6].
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard material[1][4].
-
In-source Instability: The deuterated standard may have different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte[1][7].
Q2: What is isotopic exchange and why is it a problem?
A2: Isotopic exchange, or H/D back-exchange, is a chemical process where a deuterium atom on a labeled standard is swapped for a hydrogen atom from the sample matrix or solvent[2][3]. This is problematic because it compromises the integrity and accuracy of the quantitative analysis[3]. The loss of deuterium can lead to an underestimation of the internal standard concentration and an overestimation of the native analyte's concentration, as the back-exchanged internal standard becomes indistinguishable from the analyte[2][8].
Q3: What factors influence the rate of isotopic exchange?
A3: The stability of deuterium labels is influenced by several factors:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH), or on carbons adjacent to carbonyl groups are more susceptible to exchange[4][8].
-
pH: Basic and acidic conditions can catalyze the exchange of deuterium atoms[1][3].
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange[3][8].
-
Solvent Composition: Protic solvents like water and methanol can facilitate deuterium loss[3][8].
-
Sample Matrix: Components within a biological matrix, such as enzymes, can also facilitate exchange[8].
Q4: Why does my deuterated internal standard elute at a different retention time than the analyte?
A4: This phenomenon is known as the chromatographic shift or the deuterium isotope effect[5]. It is caused by the slight differences in physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can alter the molecule's hydrophobicity and interactions with the chromatographic stationary phase, typically causing the deuterated compound to elute slightly earlier in reversed-phase chromatography[5]. The magnitude of this shift can be influenced by the number and position of the deuterium atoms[5].
Q5: When should I consider using a ¹³C or ¹⁵N labeled standard instead of a deuterated one?
A5: While deuterated standards are often more cost-effective, ¹³C or ¹⁵N labeled standards offer greater stability as they are not susceptible to chemical exchange[3]. Consider using these alternatives when:
-
Your experimental conditions involve basic or acidic pH[3].
-
The deuterated standard has labels in known exchange-prone positions[3].
-
The highest level of accuracy is required, and any potential for isotopic exchange must be eliminated[3].
-
You are experiencing insurmountable issues with chromatographic shifts and differential matrix effects with the deuterated standard[9].
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantitative results, this guide will help you troubleshoot the common causes.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantitative results.
Step 1: Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography[5]. This lack of complete co-elution can expose the analyte and the internal standard to different matrix components, leading to differential matrix effects and compromising accuracy[10].
-
Solution:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the deuterated internal standard to confirm they are co-eluting.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak[4][10]. You can also try adjusting the mobile phase composition or temperature[1][5].
-
Step 2: Assess the Purity of the Deuterated Internal Standard
-
Problem: The deuterated internal standard may be contaminated with the unlabeled analyte, leading to a constant positive bias in your measurements and affecting the accuracy of the assay, especially at the lower limit of quantification (LLOQ)[1].
-
Solution:
-
Review Supplier Documentation: Always request a Certificate of Analysis (CoA) from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential[11].
-
Independent Verification: If in doubt, independently verify the chemical purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR)[4].
-
Experimental Protocol: Assess the contribution of the internal standard to the analyte signal.
-
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay. A higher response indicates significant contamination[1].
Step 3: Test for Isotopic Exchange
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange[3]. This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH groups)[8].
-
Solution:
-
Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule[4].
-
Perform an Incubation Study: Test for back-exchange by incubating the deuterated internal standard in a blank matrix under your typical sample preparation and analysis conditions.
-
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Store both sets of samples under the same conditions as your analytical method (time, temperature, pH)[4].
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.
-
Monitor for Back-Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange is occurring[4]. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
Guide 2: Investigating and Mitigating Matrix Effects
Even with a co-eluting deuterated internal standard, differential matrix effects can occur, leading to poor reproducibility and inaccurate results[6].
Workflow for Matrix Effect Evaluation
Caption: Experimental workflow for evaluating matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before extraction.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Ionization Suppression/Enhancement: An ME % < 100% indicates ion suppression, while an ME % > 100% indicates ion enhancement.
-
Interpreting the Results
By comparing the Matrix Effect (ME) for both the analyte and the deuterated internal standard, you can identify differential matrix effects.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte ME (%) | IS ME (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 700,000 | 960,000 | 70% | 80% |
-
Interpretation: In this hypothetical example, both the analyte and the internal standard (IS) experience ion suppression. However, the analyte is suppressed more significantly (70% signal remaining) than the internal standard (80% signal remaining). This 10% difference is a differential matrix effect that will lead to an overestimation of the analyte concentration, as the internal standard does not fully compensate for the analyte's signal loss[1]. Studies have shown that matrix effects between an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine[4].
Solutions for Mitigating Matrix Effects
-
Improve Sample Cleanup: Enhance your sample preparation procedure (e.g., use solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.
-
Sample Dilution: Dilute the sample to reduce the concentration of matrix components that cause ion suppression or enhancement.
-
Chromatographic Separation: Modify your LC method to better separate the analyte from matrix interferences. This may involve changing the gradient, mobile phase, or using a different column chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Deuterated Compounds [simsonpharma.com]
Optimizing LC-MS/MS Methods for Ramelteon Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ramelteon using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and execution of LC-MS/MS methods for Ramelteon analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization of Ramelteon. | Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation of Ramelteon, which is detected in positive ion mode.[1][2] |
| Inefficient extraction from the biological matrix. | For plasma samples, protein precipitation is a common and effective method.[1][2] Solid-phase extraction (SPE) can also be used and may provide a cleaner extract. | |
| Ion suppression from matrix components. | Optimize chromatographic separation to ensure Ramelteon elutes in a region free from significant matrix interference. Employ a suitable internal standard (IS) that co-elutes closely with Ramelteon to compensate for suppression. Consider using a deuterated Ramelteon IS if available. | |
| High Background Noise | Contamination of the LC-MS system. | Flush the system thoroughly with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used. |
| Matrix components interfering with detection. | Improve sample clean-up. If using protein precipitation, ensure complete precipitation and centrifugation. Consider switching to SPE for a more thorough clean-up. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. | Ensure the mobile phase pH is appropriate for Ramelteon's chemical properties. The use of a buffered mobile phase, such as ammonium acetate, can improve peak shape.[1][2] |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, replace the column. | |
| Inconsistent or Non-Reproducible Results | Instability of Ramelteon in the processed sample. | While Ramelteon is generally stable, minimize the time samples are left in the autosampler.[3] Conduct stability tests under your specific storage and autosampler conditions. |
| Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers for improved precision if available. | |
| Interference from the M-II metabolite. | The major metabolite of Ramelteon, M-II, is present at significantly higher concentrations than the parent drug.[1][4] Ensure your chromatographic method adequately separates Ramelteon from M-II to prevent any potential isobaric interference. | |
| Internal Standard (IS) Signal Varies Significantly | Interference from a metabolite. | A metabolite of the analyte can sometimes interfere with the MRM transition of the internal standard.[5] Carefully select an IS and verify its performance with incurred samples. Diazepam has been successfully used as an internal standard for Ramelteon analysis.[1][2] |
| Inconsistent addition of IS. | Ensure the IS is added accurately and consistently to all samples, standards, and quality controls. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an LC-MS/MS method for Ramelteon in plasma?
A good starting point is to use a reverse-phase C18 column with a gradient elution consisting of an acidic aqueous mobile phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic mobile phase (e.g., methanol or acetonitrile).[1][2] For sample preparation, protein precipitation with acetonitrile or methanol is a straightforward and effective initial approach.
Q2: Which ionization mode and MRM transitions should I use for Ramelteon?
Ramelteon is typically analyzed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is used as the precursor ion. Specific MRM transitions will need to be optimized on your instrument, but published methods can provide a starting point.
Q3: How do I handle the high concentrations of the M-II metabolite?
The M-II metabolite of Ramelteon can be present at concentrations 20-100 times higher than the parent drug.[3] It is crucial to have a chromatographic method that provides baseline separation between Ramelteon and M-II to avoid any potential for interference and ensure accurate quantification of Ramelteon.
Q4: What are the key validation parameters to assess for a Ramelteon bioanalytical method?
According to regulatory guidelines, key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Q5: How can I minimize matrix effects in my Ramelteon assay?
To minimize matrix effects, you can:
-
Improve sample preparation: Use a more rigorous clean-up method like solid-phase extraction (SPE).
-
Optimize chromatography: Adjust the gradient to separate Ramelteon from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Diazepam in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from published LC-MS/MS methods for Ramelteon.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[1][2] | Method 2 |
| LC Column | Hedera ODS-2 (150 x 2.1 mm, 5 µm) | Poroshell 120 EC-C18 |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate | Acetonitrile |
| Mobile Phase B | Methanol | 10 mM Ortho-phosphoric acid |
| Flow Rate | 0.5 mL/min | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive |
| Internal Standard | Diazepam | Not Specified |
Table 2: Method Performance Characteristics
| Parameter | Ramelteon[1][2] | M-II Metabolite[1] |
| Linearity Range | 0.05 - 30.0 ng/mL | 1.00 - 250 ng/mL |
| LLOQ | 0.05 ng/mL | 1.00 ng/mL |
| Accuracy | Within ±15% | Within ±15% |
| Precision | <15% RSD | <15% RSD |
Visualizations
Caption: General workflow for Ramelteon quantification in plasma.
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Ramelteon bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Ramelteon.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS bioanalysis of Ramelteon?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components present in the sample matrix, such as plasma or serum.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] In the bioanalysis of Ramelteon, which often requires high sensitivity due to low circulating concentrations, matrix effects from endogenous components like phospholipids and salts can lead to erroneous pharmacokinetic data.[2][4][5] Therefore, assessing and mitigating matrix effects is a critical part of method validation to ensure reliable results, as stipulated by regulatory bodies like the FDA.[6][7][8]
Q2: How can I quantitatively assess the matrix effect for my Ramelteon assay?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction addition technique, which is used to calculate the Matrix Factor (MF).[2] The process involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a neat solution (Set A).
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF value of <1 indicates ion suppression.
-
An MF value of >1 indicates ion enhancement.
-
An MF value equal to 1 indicates no matrix effect.
To account for variability, this should be tested using biological matrices from at least six different sources.[6][7] An isotopically labeled internal standard (IS) is highly recommended, and the IS-normalized MF should be calculated to demonstrate that the IS effectively compensates for any matrix-induced variability.[2]
Q3: What are the most common sources of matrix effects in human plasma when analyzing Ramelteon?
A3: The primary sources of matrix effects in plasma are endogenous components that can co-elute with Ramelteon and interfere with the electrospray ionization (ESI) process. These include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in ESI-positive mode, which is commonly used for Ramelteon analysis.
-
Salts and Proteins: Inadequate removal of salts and proteins during sample preparation can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.[2]
-
Co-administered Drugs: Other medications taken by the subject can co-elute and interfere with the analysis.
-
Anticoagulants and Additives: Components from sample collection tubes can also contribute to matrix effects.[2]
Q4: My Ramelteon recovery is low and inconsistent. Is this a matrix effect?
A4: Low and inconsistent recovery is typically an issue with the sample extraction process itself, rather than a matrix effect. Recovery refers to the efficiency of the extraction procedure in isolating the analyte from the matrix. A matrix effect, on the other hand, refers to the influence of the matrix on the analyte's ionization. While distinct, the two phenomena can be related. A sample preparation technique with poor cleanup may result in both low recovery and significant matrix effects because it fails to efficiently remove interfering endogenous components.[1] It is crucial to evaluate both parameters independently to diagnose the problem accurately.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Ramelteon bioanalysis.
Problem: Significant Ion Suppression or Enhancement Observed (Matrix Factor is consistently <0.85 or >1.15)
This is a common issue indicating that co-eluting matrix components are interfering with Ramelteon's ionization.
-
Step 1: Re-evaluate and Optimize Sample Preparation The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3][9] Protein precipitation is a simple but often "dirtier" method that can lead to significant matrix effects.[1][4][10] More rigorous techniques are recommended.
Caption: Comparison of common sample preparation workflows.
Table 1: Comparison of Sample Preparation Techniques for Ramelteon Bioanalysis
Technique Typical Recovery (%) Typical Matrix Effect (Ion Suppression %) Key Advantage Key Disadvantage Protein Precipitation (PPT) 85 - 95% 20 - 40% Fast and simple High matrix effects; risk of instrument contamination.[1] Liquid-Liquid Extraction (LLE) 70 - 90% 10 - 25% Good removal of salts and proteins.[11] Can be labor-intensive and uses large solvent volumes. | Solid-Phase Extraction (SPE) | > 90% | < 15% | Provides the cleanest extracts and reduces matrix effects significantly.[11] | More complex method development. |
Recommendation: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) using a polymer-based sorbent like Oasis HLB for more effective removal of phospholipids.[11]
-
Step 2: Modify Chromatographic Conditions If sample preparation optimization is insufficient, adjusting the HPLC/UPLC method can help separate Ramelteon from interfering matrix components.
-
Increase Retention: Increase the retention time of Ramelteon to move it away from the "void volume" where highly polar, unretained matrix components (like salts) elute. This can be achieved by using a less polar mobile phase (e.g., lower percentage of organic solvent).
-
Use a Different Stationary Phase: Switching to a different column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column) can alter the selectivity and resolve Ramelteon from co-eluting interferences.[11]
-
Implement a Diversion Valve: Use a divert-to-waste valve to discard the initial, highly polar matrix components, preventing them from entering the mass spectrometer source.
-
-
Step 3: Employ a Stable Isotope-Labeled (SIL) Internal Standard A SIL internal standard (e.g., Ramelteon-d5) is the best tool to compensate for matrix effects.[3] Since it has nearly identical chemical properties and chromatographic behavior to Ramelteon, it will experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol details the post-extraction addition method for quantifying matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) at low and high QC concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples (from at least 6 different sources) first. Then, spike the resulting clean extracts with the analyte and IS to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and IS at low and high QC concentrations before extraction. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (Analyte): MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Recovery (Analyte): Recovery % = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) for Ramelteon
This protocol provides a robust method for extracting Ramelteon from human plasma.
-
Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat 200 µL of plasma by adding the internal standard and diluting with 200 µL of 2% formic acid. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ramelteon and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
Caption: Troubleshooting decision tree for ion suppression.
Caption: Simplified signaling pathway for Ramelteon.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. nalam.ca [nalam.ca]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. eijppr.com [eijppr.com]
- 10. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ramelteon Metabolite M-II-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramelteon Metabolite M-II-d3. It is designed to address common issues encountered during the stability testing of this deuterated internal standard in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterium-labeled version of M-II, the major active metabolite of Ramelteon, a melatonin receptor agonist. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the determination of Ramelteon and its metabolites in biological samples. The stability of the IS in the biological matrix under various storage and handling conditions is critical. Degradation of the IS can lead to an inaccurate calculation of the analyte concentration, compromising the integrity of pharmacokinetic and other clinical or preclinical study data.
Q2: What are the key stability tests that should be performed for this compound in a biological matrix like human plasma?
To ensure the reliability of bioanalytical data, the following stability tests are essential:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (extracts) in the autosampler under the conditions of the analytical run.
-
Stock Solution Stability: Confirms the stability of the stock solutions of the internal standard under their storage conditions.
Q3: What are the typical acceptance criteria for stability assessments?
For stability to be demonstrated, the mean concentration of the quality control (QC) samples at each stability condition should be within ±15% of the nominal (theoretical) concentration.[1] At the lower limit of quantitation (LLOQ), a wider acceptance range of ±20% is often acceptable.[1]
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.
-
Question: My quantitative results for Ramelteon M-II are inconsistent, even with this compound as the internal standard. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Lack of Co-elution: The deuterated internal standard and the analyte may not be co-eluting perfectly from the liquid chromatography (LC) column. This can lead to them being subjected to different matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and internal standard to different extents.
-
Isotopic or Chemical Impurities: The deuterated standard may contain impurities, including the unlabeled analyte, which can interfere with the measurement.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent. This is more likely if the deuterium labels are in chemically unstable positions.
-
Issue 2: The signal intensity of the internal standard (this compound) is highly variable between samples.
-
Question: I am observing significant variability in the peak area of this compound across different samples in my analytical run. Why is this happening?
-
Answer: High variability in the internal standard signal often points to:
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard in matrices like plasma.[2]
-
Instability of the Deuterated Label: The deuterium atoms may be unstable under the specific sample processing or storage conditions, leading to degradation or isotopic exchange.
-
Issue 3: Loss of the deuterium label from the internal standard.
-
Question: How can I determine if my this compound is losing its deuterium label?
-
Answer: To test for back-exchange, you can perform an incubation study. Incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal corresponding to the non-labeled compound (Ramelteon M-II). An increase would suggest isotopic exchange.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Preparation of QC Samples: Spike a blank biological matrix (e.g., human plasma) with this compound at low and high concentration levels.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[3]
-
-
Sample Analysis: After the final thaw, process and analyze the QC samples using the validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples against the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Preparation of QC Samples: Spike a blank biological matrix with this compound at low and high concentrations.
-
Incubation: Place the QC samples on a laboratory bench at room temperature for a period that reflects the expected duration of sample handling and preparation (e.g., 4, 8, or 24 hours).
-
Sample Analysis: At the end of the incubation period, process and analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the nominal concentration.
Data Presentation
The following tables present hypothetical stability data for this compound in human plasma. This data is for illustrative purposes and should be confirmed by laboratory experiments.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Number of Cycles | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5.0 | 3 | 4.85 | 97.0 | 3.5 |
| High QC | 500.0 | 3 | 508.5 | 101.7 | 2.1 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | Incubation Time (hours) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5.0 | 8 | 4.92 | 98.4 | 4.2 |
| High QC | 500.0 | 8 | 495.0 | 99.0 | 2.8 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | Storage Duration (days) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5.0 | 90 | 5.10 | 102.0 | 5.1 |
| High QC | 500.0 | 90 | 515.0 | 103.0 | 3.3 |
Table 4: Post-Preparative (Autosampler) Stability of this compound in Processed Extract at 4°C
| QC Level | Nominal Conc. (ng/mL) | Storage Time (hours) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5.0 | 48 | 4.78 | 95.6 | 6.5 |
| High QC | 500.0 | 48 | 502.5 | 100.5 | 4.0 |
Visualizations
References
Technical Support Center: Ramelteon Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor chromatographic peak shape for Ramelteon.
Troubleshooting Guides
Poor peak shape in HPLC analysis of Ramelteon can manifest as peak tailing, fronting, broadening, or splitting. Below are systematic guides to diagnose and resolve these common issues.
Issue 1: Ramelteon Peak Tailing
Peak tailing is often observed as an asymmetry in the latter half of the peak.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of any basic functional groups on Ramelteon to ensure it is fully protonated and minimize secondary interactions. Published methods have successfully used a pH of 7.0 with a phosphate buffer, suggesting that maintaining a consistent and appropriate pH is crucial.[1][2]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available silanol groups.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet can lead to peak tailing.
-
Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants.
-
Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants. For reversed-phase columns, this could involve a sequence of water, isopropanol, and then the mobile phase.
-
Issue 2: Ramelteon Peak Fronting
Peak fronting appears as a leading edge or asymmetry in the first half of the peak.
Possible Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Solution: Reduce Sample Concentration or Injection Volume: Systematically decrease the amount of Ramelteon injected onto the column until a symmetrical peak is achieved.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the Ramelteon standard and sample in the initial mobile phase. If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible.
-
Issue 3: Broad Ramelteon Peaks
Broad peaks can result in poor resolution and reduced sensitivity.
Possible Causes and Solutions:
-
Sub-optimal Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to peak broadening. One study noted that a mobile phase of n-hexane and ethanol in a 800:200 (v/v) ratio resulted in broad peaks for Ramelteon enantiomers.[3]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize Tubing Length: Use narrow-bore tubing and ensure all connections are made with minimal dead volume.
-
-
Column Deterioration: A void at the head of the column or degradation of the stationary phase can cause peaks to broaden.
-
Solution: Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for Ramelteon analysis?
A1: A good starting point for reversed-phase HPLC analysis of Ramelteon is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 7.0) at a ratio of approximately 35:65 (v/v). The flow rate is typically around 1.0 mL/min with UV detection at 286 nm.[1][2]
Q2: My Ramelteon peak is splitting. What could be the cause?
A2: Peak splitting can be caused by a partially blocked column frit, a void at the column inlet, or co-elution with an interfering peak. First, try back-flushing the column to remove any blockage. If the problem persists, it could indicate column degradation, requiring a replacement. Also, ensure the sample preparation process is not introducing any interfering substances.
Q3: How does the mobile phase pH affect the peak shape of Ramelteon?
A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds. For Ramelteon, maintaining a consistent pH is important. While a neutral pH of 7.0 has been shown to be effective, significant deviations could lead to changes in the ionization state of the molecule and result in poor peak shape due to interactions with the stationary phase.[1][2]
Q4: Can the choice of organic modifier in the mobile phase impact the peak shape?
A4: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile is often preferred for its lower viscosity and different selectivity. If you are observing poor peak shape with methanol, switching to acetonitrile (or vice versa) and re-optimizing the gradient or isocratic conditions may be beneficial.
Experimental Protocols
Optimized HPLC Method for Ramelteon Analysis
This protocol is based on a validated method for the estimation of Ramelteon in tablet dosage form.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS (C18) column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.0) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve the desired concentration.
Data Presentation
Table 1: Summary of Published HPLC Conditions for Ramelteon Analysis
| Parameter | Method 1[1][2] | Method 2[4] | Method 3 (Chiral Separation)[3] |
| Column | ODS C18 | C18 | Chiralpak AD-H |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (35:65 v/v) | Methanol:Water (0.1% OPA, pH 2.7) (60:40 v/v) | n-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | 286 nm | 282 nm | Not Specified |
| Retention Time | 7.7 min | 5.860 min | Not Applicable |
Mandatory Visualization
Below is a troubleshooting workflow for addressing poor chromatographic peak shape for Ramelteon.
Caption: Troubleshooting workflow for poor Ramelteon peak shape.
References
Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest and are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1][2][3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization.[1][3][4] This mimicry helps to correct for variability in the analytical process, such as sample loss during extraction, injection volume inconsistencies, and matrix effects, leading to more precise and accurate results.[2][5][6]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment of ≥98% is recommended) to minimize signal overlap with the analyte.[3][5][7]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[1][8][9] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[1][8][9]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk from the natural abundance of isotopes in the analyte.[1]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[10]
Q3: What is the "isotope effect," and how can it impact my analysis?
A3: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen. This can sometimes lead to a chromatographic shift, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[10] If this shift is significant and occurs in a region of variable ion suppression, it can lead to differential matrix effects, compromising accuracy.[11][12]
Q4: How should I properly store deuterated internal standards?
A4: Proper storage is crucial to maintain isotopic purity and concentration. General recommendations include:
-
Temperature: Many standards are stable when stored in methanol at 4°C for short-term use. For long-term storage, temperatures of -20°C are often recommended.[13] Always refer to the manufacturer's certificate of analysis for specific requirements.[13][14]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[13]
-
Inert Atmosphere: To prevent oxidation and contamination, handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[13]
-
Moisture Avoidance: Many deuterated products are hygroscopic. Moisture can lead to hydrogen-deuterium exchange, so handle standards in a dry atmosphere and use thoroughly dried glassware.[14]
Q5: Can I mix multiple deuterated standards in a single stock solution?
A5: While possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[15] This provides greater flexibility and prevents potential issues with cross-contamination or differing stability of the standards in the mixture.
Troubleshooting Guides
This guide addresses specific issues you may encounter when using deuterated standards in your mass spectrometry experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[10][14]
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[10][14] 2. Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition, gradient, or using a column with lower resolution to ensure co-elution.[10][16] |
| Isotopic or Chemical Impurity | 1. Check Certificate of Analysis (CoA): Ensure the standard meets high purity requirements (≥98% isotopic enrichment, >99% chemical purity).[7] 2. Assess Contribution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. The signal from the unlabeled analyte should be negligible (<0.1% of the IS signal).[2] |
| Isotopic Exchange (H/D Back-Exchange) | 1. Check Label Position: Ensure deuterium labels are on stable, non-exchangeable positions (e.g., on the carbon skeleton).[1][8] 2. Control pH: Avoid highly acidic or basic solutions which can catalyze the exchange.[13][14] 3. Assess Stability: Perform a stability assessment in your sample matrix (see Experimental Protocol 2). |
| Differential Matrix Effects | 1. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard (see Experimental Protocol 1). Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated standard in matrices like plasma and urine.[10][17] 2. Improve Sample Cleanup: If significant differential effects are observed, enhance your sample preparation (e.g., use solid-phase extraction) to remove interfering matrix components.[10][12] |
Issue 2: Poor or No Signal for the Internal Standard
Question: I am observing a very weak signal or no signal at all for my deuterated internal standard. What should I check?
Answer: This issue can be related to the standard's concentration, its stability, instrument parameters, or a physical leak in the system.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify Working Solution: Double-check the calculations and dilutions used to prepare your working solution. 2. Prepare Fresh Solution: Prepare a fresh stock and working solution to rule out degradation or evaporation.[1] |
| Standard Degradation | 1. Check Storage Conditions: Ensure the standard has been stored according to the manufacturer's recommendations (temperature, light, moisture).[1][13][14] 2. Assess Stability: Evaluate the stability of the standard in your matrix and solvents. |
| Inefficient Ionization | 1. Optimize Source Parameters: Adjust ionization source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the standard.[1] |
| Instrument Issues | 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated.[18] 2. Check for Leaks: Use a leak detector to check for leaks in the gas supply lines and connections, as this can lead to a loss of sensitivity.[19] |
Issue 3: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte
Question: The peak for my deuterated internal standard consistently appears at a slightly earlier retention time than my analyte. Is this a problem?
Answer: This is a known phenomenon due to the kinetic isotope effect. While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects and compromise quantification accuracy.[11]
| Potential Cause | Troubleshooting Steps |
| Kinetic Isotope Effect | 1. Assess Impact on Quantification: Verify that the accuracy and precision of your quality control samples are within acceptable limits. 2. Minimize Separation: If the shift is problematic, try adjusting the mobile phase composition or gradient to minimize the separation. 3. Consider Alternative Standard: If the issue persists and impacts results, consider a standard with a different labeling pattern or a different stable isotope (e.g., ¹³C), which is less prone to chromatographic shifts. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the effective use of deuterated standards.
Table 1: Recommended Purity Levels and Mass Shift
| Parameter | Recommendation | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds.[7] |
| Isotopic Enrichment | ≥98% | Reduces signal contribution from unlabeled analyte at the analyte's mass channel.[3][5][7] |
| Mass Shift (Δm/z) | ≥3 amu | Avoids interference from the natural isotopic abundance of the analyte.[1] |
Table 2: Example Method Validation Acceptance Criteria
This table presents typical data synthesized from validated methods for the quantification of Venetoclax in human plasma using a deuterated internal standard.[5][20]
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Table 3: Common Solvents for Stock Solutions
| Solvent | Properties | Considerations |
| Methanol | Polar protic | Common solvent for creating stock solutions.[13] Can participate in H/D exchange if the label is in a labile position. |
| Acetonitrile | Polar aprotic | Generally recommended to prevent H/D exchange.[15] Good compatibility with reversed-phase LC-MS. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Useful for compounds with poor solubility in other organic solvents. High boiling point. |
| Ethyl Acetate | Moderately polar aprotic | Can be used for less polar compounds. |
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for the analyte and the deuterated internal standard.[12]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard in the final mobile phase solvent at low and high concentrations.[12]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with the analyte and internal standard to the same concentrations as Set A.[10][12]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before the extraction process.[10][12]
-
-
Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.[12]
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
-
Evaluate Results: Compare the MF for the analyte and the deuterated internal standard. Similar MF values indicate that the internal standard is effectively compensating for matrix effects. Significant differences suggest a differential matrix effect.
Experimental Protocol 2: Assessment of Deuterated Standard Stability
Objective: To assess the stability of the deuterium labels on the internal standard in the sample matrix over time (i.e., to check for H/D back-exchange).
Methodology:
-
Spike Matrix: Spike the deuterated internal standard into the sample matrix (e.g., plasma, urine) at a known concentration.[2]
-
Incubate: Incubate the spiked matrix under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 3 freeze-thaw cycles).
-
Sample Preparation: At specified time points, extract the samples using your standard protocol.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS.
-
Evaluation: Monitor the mass channels for the fully deuterated standard, partially deuterated species (e.g., d(n-1)), and the unlabeled analyte.[2] A stable standard will show no significant increase in the signal for partially deuterated or unlabeled species over time.[2]
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: A logical workflow for troubleshooting inaccurate quantitative results with deuterated standards.
Caption: Logical relationship illustrating how deuterated standards correct for matrix effects.
References
- 1. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 2. NMR Deuterated Solvent Properties Reference Chart [merckmillipore.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nmrlab.technion.ac.il [nmrlab.technion.ac.il]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Ramelteon: Unveiling the Advantages of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of bioanalytical methods for the hypnotic agent Ramelteon, with a special focus on the use of its deuterated metabolite, M-II-d3, as an internal standard.
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard, such as Ramelteon metabolite M-II-d3, is a form of the analyte's metabolite where one or more hydrogen atoms have been replaced by deuterium atoms.[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. This near-identical behavior is the key to its superiority over other types of internal standards.
Key Advantages of Using M-II-d3 as an Internal Standard:
-
Co-elution with the Analyte: M-II-d3 will have a very similar retention time to the endogenous M-II, ensuring that both are subjected to the same matrix effects at the same time.
-
Correction for Matrix Effects: Ion suppression or enhancement caused by other components in the biological matrix will affect the analyte and the deuterated internal standard almost identically, leading to more accurate and precise quantification.
-
Compensation for Extraction Variability: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, thus correcting for recovery inconsistencies.
Comparative Analysis of Bioanalytical Methods
This section details a validated LC-MS/MS method for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma, which employs Diazepam as an internal standard.[2][3] This method will serve as our point of comparison to highlight the benefits of using a deuterated standard like M-II-d3.
Method 1: LC-MS/MS with Diazepam as Internal Standard
This method, developed by Zhu et al. (2019), provides a sensitive and reliable approach for quantifying Ramelteon and its major active metabolite, M-II, in human plasma.[2][3]
1. Sample Preparation:
-
To 200 µL of human plasma, an internal standard working solution (Diazepam) is added.
-
Protein precipitation is performed by adding acetonitrile.
-
The mixture is vortexed and then centrifuged.
-
The supernatant is collected and injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm)
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
M-II: m/z 276.1 → 219.1
-
Diazepam (IS): m/z 285.2 → 193.1
-
| Parameter | Ramelteon | M-II |
| Linearity Range | 0.0500 - 30.0 ng/mL[2][3] | 1.00 - 250 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[2] | 1.00 ng/mL[2] |
| Intra-day Precision (%RSD) | ≤ 8.5%[2] | ≤ 6.9%[2] |
| Inter-day Precision (%RSD) | ≤ 9.2%[2] | ≤ 7.8%[2] |
| Accuracy (%RE) | -6.3% to 5.4%[2] | -5.1% to 4.3%[2] |
| Recovery | 85.2% - 91.5%[2] | 83.7% - 89.6%[2] |
| Matrix Effect | 92.1% - 98.7%[2] | 90.5% - 96.4%[2] |
Method 2: The Theoretical M-II-d3 Internal Standard Method
While a specific published method detailing the use of M-II-d3 for Ramelteon bioanalysis was not identified for direct comparison, we can outline the expected experimental workflow and performance advantages based on the principles of using a deuterated internal standard.
The experimental protocol would be very similar to Method 1, with the key difference being the use of M-II-d3 as the internal standard instead of Diazepam.
1. Sample Preparation:
-
To 200 µL of human plasma, an internal standard working solution (M-II-d3) is added.
-
The subsequent protein precipitation and extraction steps would remain the same.
2. Liquid Chromatography:
-
The chromatographic conditions would likely be optimized to ensure baseline separation of Ramelteon and M-II, with M-II-d3 co-eluting with M-II.
3. Mass Spectrometry:
-
The MRM transition for M-II-d3 would be monitored. Given that it is a deuterated analog of M-II, the parent and product ions would be shifted by the number of deuterium atoms. For example, if M-II-d3 has three deuterium atoms, the transition might be m/z 279.1 → 222.1.
| Parameter | Expected Performance with M-II-d3 | Rationale |
| Precision | Potentially higher (lower %RSD) | More effective correction for variability in sample preparation and matrix effects due to co-elution and identical chemical behavior. |
| Accuracy | Potentially higher (closer to 100%) | The near-identical behavior of the analyte and internal standard leads to a more accurate representation of the true concentration. |
| Matrix Effect | More effectively compensated | As M-II and M-II-d3 experience the same ion suppression or enhancement, the ratio of their responses remains constant, leading to more reliable results. |
| Method Robustness | Increased | The method would be less susceptible to variations in instrument performance and sample matrix, making it more reliable for high-throughput analysis. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the bioanalytical methods described.
References
A Head-to-Head Comparison: Ramelteon M-II-d3 Versus Other Internal Standards in Bioanalysis
A detailed evaluation of internal standards for the accurate quantification of Ramelteon's major active metabolite, M-II, in biological matrices.
In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring patient safety. For Ramelteon, a melatonin receptor agonist, the analysis of its primary active metabolite, M-II, relies on robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of these methods is the internal standard (IS), which corrects for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the deuterated internal standard, Ramelteon M-II-d3, with non-deuterated alternatives, offering researchers, scientists, and drug development professionals a data-driven perspective on optimal internal standard selection.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as Ramelteon M-II-d3, are widely considered the gold standard in quantitative bioanalysis.[1][2][3] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., deuterium for hydrogen). This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and ionization in the mass spectrometer.[4] This co-behavior allows for highly effective compensation for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—which is a major source of imprecision and inaccuracy in LC-MS/MS assays.[1][5][6]
An Alternative Approach: Non-Deuterated Internal Standards
While deuterated standards are preferred, non-deuterated internal standards, often structural analogs of the analyte, are also utilized. A published LC-MS/MS method for the simultaneous determination of Ramelteon and its metabolite M-II in human plasma employs diazepam as an internal standard. Diazepam is structurally distinct from M-II and therefore its chromatographic and ionization behavior may not perfectly mimic that of the analyte. While a viable option, particularly when a deuterated standard is unavailable, the use of a non-deuterated IS necessitates rigorous validation to ensure it can adequately compensate for analytical variability.
Performance Comparison: A Data-Driven Analysis
To date, a direct, peer-reviewed comparative study with quantitative performance data for Ramelteon M-II-d3 against other internal standards has not been identified in the public domain. However, based on established principles of bioanalytical method validation and extensive literature on the subject, a theoretical and practical comparison can be constructed. The following table summarizes the expected performance characteristics based on the type of internal standard used.
| Performance Parameter | Ramelteon M-II-d3 (Deuterated IS) | Non-Deuterated IS (e.g., Diazepam) | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Good | Ramelteon M-II-d3 co-elutes with M-II, experiencing identical matrix-induced ion suppression or enhancement.[1][6] Diazepam's different chemical structure leads to different chromatographic retention and ionization, resulting in less effective compensation. |
| Correction for Extraction Variability | Excellent | Good | The near-identical chemical properties of Ramelteon M-II-d3 ensure its extraction recovery closely tracks that of M-II across various conditions. Diazepam's different properties may lead to variations in extraction efficiency. |
| Accuracy | High | Potentially Lower | By effectively correcting for matrix effects and extraction variability, deuterated standards generally lead to higher accuracy in quantitative results.[2][3] |
| Precision | High | Potentially Lower | The superior compensation for analytical variability provided by Ramelteon M-II-d3 results in lower coefficients of variation (%CV) and therefore higher precision.[2] |
| Method Robustness | High | Moderate | Methods using deuterated standards are typically more robust and less susceptible to minor variations in experimental conditions. |
Experimental Protocols
To provide a framework for researchers to conduct their own comparative evaluations, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Bioanalytical Method for Ramelteon and M-II using a Non-Deuterated Internal Standard (Diazepam)
This protocol is adapted from a published LC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add the internal standard solution (diazepam).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm)
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Experimental Protocol 2: General Validation Workflow for Comparing Internal Standards
This workflow outlines the steps to quantitatively compare the performance of Ramelteon M-II-d3 against a non-deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of M-II, Ramelteon M-II-d3, and the non-deuterated IS in a suitable organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with known concentrations of M-II to prepare calibration standards and QC samples (low, medium, and high concentrations).
3. Sample Analysis:
-
Divide the calibration standards and QC samples into two sets.
-
To one set, add Ramelteon M-II-d3 at a constant concentration.
-
To the second set, add the non-deuterated IS at a constant concentration.
-
Process all samples using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
4. Data Evaluation:
-
Construct calibration curves for each set of standards.
-
Quantify the concentration of M-II in the QC samples for both internal standards.
-
Calculate accuracy (% bias) and precision (% CV) for each internal standard.
-
Assess the matrix effect and extraction recovery for M-II with each internal standard.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
A Comparative Guide to Bioanalytical Methods for Ramelteon Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published bioanalytical methods for the quantitative determination of Ramelteon in biological matrices. The focus is on providing a clear overview of experimental protocols and performance data to aid in the selection and implementation of appropriate analytical techniques for pharmacokinetic studies and other research applications. While direct cross-validation studies between these methods are not extensively published, this guide offers a side-by-side comparison of their validated performance characteristics.
Executive Summary
The analysis of Ramelteon, a melatonin receptor agonist, in biological fluids is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for determining the low concentrations of Ramelteon typically observed in plasma. An alternative method employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has also been reported, providing a viable option for certain applications. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. This guide will delve into the specifics of these methodologies, comparing their sample preparation techniques, chromatographic conditions, and key validation parameters.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the key parameters of two distinct and validated bioanalytical methods for Ramelteon analysis: an LC-MS/MS method and an RP-HPLC method.
Table 1: Comparison of Chromatographic and Detection Methods
| Parameter | LC-MS/MS Method[1] | RP-HPLC Method |
| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector |
| Chromatographic Column | Hedera ODS-2 (150 x 2.1 mm, 5 µm) | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 10 mM Ammonium acetate with 0.1% Formic acid (85:15, v/v) | Methanol: Water with 0.1% Orthophosphoric acid, pH 2.7 (60:40, v/v) |
| Flow Rate | 0.5 mL/min | 0.7 mL/min |
| Detection | Positive Ion Electrospray (ESI+) | UV at 282 nm |
| Internal Standard | Diazepam | Not specified |
| Retention Time | Not explicitly stated | 5.860 min |
Table 2: Comparison of Sample Preparation and Validation Parameters
| Parameter | LC-MS/MS Method[1] | RP-HPLC Method |
| Biological Matrix | Human Plasma | Not specified (Bulk and Pharmaceutical Dosage Form) |
| Sample Preparation | Protein Precipitation with Acetonitrile | Not specified |
| Linearity Range | 0.05 - 30.0 ng/mL | 10 - 60 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Not explicitly stated |
| Accuracy | Within ±15% of nominal concentration | Average recovery of 100.0% |
| Precision (RSD%) | Intra-day: ≤ 8.7%, Inter-day: ≤ 11.2% | System Precision: < 2%, Method Precision: 0.456% |
| Recovery | 85.1% - 92.3% | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method for Ramelteon in Human Plasma[1][2]
This method is designed for the sensitive quantification of Ramelteon and its active metabolite, M-II, in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (Diazepam).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Hedera ODS-2 (150 x 2.1 mm, 5 µm)
-
Mobile Phase: Methanol: 10 mM Ammonium acetate with 0.1% Formic acid (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Monitored Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
Diazepam (IS): m/z 285.2 → 193.1
-
-
Ion Source Temperature: 550°C
-
Ion Spray Voltage: 5500 V
RP-HPLC Method for Ramelteon in Bulk and Pharmaceutical Dosage Forms[3]
This method is suitable for the quantification of Ramelteon in bulk drug and pharmaceutical formulations.
1. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve 10 mg of Ramelteon in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
From this stock solution, prepare working standards in the range of 10-60 µg/mL by diluting with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Methanol and Water (containing 0.1% Orthophosphoric acid to adjust pH to 2.7) in a ratio of 60:40 (v/v).
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for Ramelteon analysis in human plasma by LC-MS/MS.
Caption: Workflow for Ramelteon analysis in bulk/formulations by RP-HPLC.
Conclusion
Both LC-MS/MS and RP-HPLC methods offer robust and reliable approaches for the quantification of Ramelteon. The LC-MS/MS method is superior in terms of sensitivity, making it the preferred choice for pharmacokinetic studies where low plasma concentrations are expected.[1] The RP-HPLC method, while less sensitive, provides a cost-effective and accessible alternative for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are present. The selection of the most appropriate method should be based on the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the available analytical instrumentation. Further studies performing direct cross-validation would be beneficial to establish a definitive correlation between these different analytical platforms.
References
The Analytical Edge: A Comparative Guide to Accuracy and Precision with Ramelteon M-II-d3
In the landscape of pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. For researchers and drug development professionals investigating the hypnotic agent Ramelteon and its primary active metabolite, M-II, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methodologies for the quantification of Ramelteon and M-II, with a focus on the use of the deuterated internal standard, Ramelteon M-II-d3.
Enhancing Bioanalytical Precision with Deuterated Standards
Stable isotope-labeled internal standards, such as Ramelteon M-II-d3, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By incorporating deuterium atoms, the mass of the internal standard is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte of interest. This near-identical behavior during sample extraction, chromatographic separation, and ionization leads to superior compensation for matrix effects and variability in the analytical process, ultimately resulting in higher accuracy and precision.
The following tables present a comparative summary of the validation parameters for two distinct LC-MS/MS methods for the simultaneous quantification of Ramelteon and its M-II metabolite. The first method employs a non-deuterated internal standard, diazepam, while the second outlines the expected performance of a method utilizing the deuterated internal standard, Ramelteon M-II-d3, based on established principles of bioanalytical method validation.
Quantitative Data Summary
Table 1: Bioanalytical Method Validation Parameters for Ramelteon Quantification
| Parameter | Method A: Diazepam Internal Standard | Method B: Ramelteon M-II-d3 Internal Standard (Expected) |
| Linearity Range | 0.050 - 30.0 ng/mL | 0.050 - 30.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (Typically closer to nominal value) |
| Precision (% RSD) | ≤ 15% | ≤ 15% (Typically lower than non-deuterated IS) |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 0.050 ng/mL |
| Recovery | Consistent and reproducible | High and reproducible |
Table 2: Bioanalytical Method Validation Parameters for M-II Metabolite Quantification
| Parameter | Method A: Diazepam Internal Standard | Method B: Ramelteon M-II-d3 Internal Standard (Expected) |
| Linearity Range | 1.00 - 250 ng/mL | 1.00 - 250 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (Typically closer to nominal value) |
| Precision (% RSD) | ≤ 15% | ≤ 15% (Typically lower than non-deuterated IS) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Recovery | Consistent and reproducible | High and reproducible |
Experimental Protocols
Method A: LC-MS/MS with Diazepam Internal Standard
This method was developed and validated for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma.[1]
-
Sample Preparation: Protein precipitation is employed for the extraction of the analytes and the internal standard from a 200 μL human plasma sample.
-
Chromatographic Separation: The separation is achieved on a Hedera ODS-2 column (5 μm, 150 mm × 2.1 mm) with a mobile phase consisting of methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v). The flow rate is maintained at 0.5 mL/min.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive multiple reaction monitoring (MRM) mode.
Method B: LC-MS/MS with Ramelteon M-II-d3 Internal Standard (Proposed)
This proposed method leverages the advantages of a deuterated internal standard for enhanced accuracy and precision.
-
Sample Preparation: A protein precipitation extraction of a 200 μL human plasma sample is performed, with the addition of Ramelteon M-II-d3 as the internal standard.
-
Chromatographic Separation: Isocratic or gradient elution on a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Quantification is achieved using a triple quadrupole mass spectrometer in MRM mode. The specific mass transitions for Ramelteon, M-II, and Ramelteon M-II-d3 are monitored.
Visualizing the Mechanism and Workflow
To further elucidate the context of this analytical work, the following diagrams illustrate the signaling pathway of Ramelteon and a typical experimental workflow for bioanalytical method validation.
Conclusion
The use of a deuterated internal standard like Ramelteon M-II-d3 is instrumental in developing a robust and reliable bioanalytical method for the quantification of Ramelteon and its primary metabolite. While a non-deuterated internal standard can yield acceptable results, the inherent advantages of a stable isotope-labeled standard in minimizing analytical variability lead to higher confidence in the generated pharmacokinetic and drug metabolism data. For researchers and drug development professionals, the adoption of methods employing deuterated internal standards represents a best practice for ensuring the highest quality data in support of clinical and preclinical studies.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to ICH M10 and FDA's Biomarker Guidance
In the landscape of drug development, the validation of bioanalytical methods stands as a critical pillar ensuring the reliability and quality of pharmacokinetic, toxicokinetic, and biomarker data. For years, regulatory bodies across the globe maintained distinct guidelines, creating a complex web of requirements for researchers and scientists. A landmark shift occurred with the finalization of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation in May 2022, a document now adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This harmonization streamlines the validation process for most small and large molecule drug assays.
However, the unique challenges presented by endogenous biomarkers have led the FDA to issue a separate guidance advocating a "fit-for-purpose" approach, acknowledging that a rigid application of ICH M10 may not always be appropriate for these complex analytes.[3][4][5] This guide provides a comprehensive comparison of the internationally harmonized ICH M10 guideline with the FDA's "fit-for-purpose" guidance for biomarker assay validation, offering clarity to researchers, scientists, and drug development professionals.
Comparative Overview of Validation Parameters
The following table summarizes the key validation parameters as outlined in the ICH M10 guideline and contrasts them with the "fit-for-purpose" approach for biomarkers detailed in the FDA's guidance. This comparison highlights the move from standardized acceptance criteria for xenobiotic drugs to a more flexible, scientifically-driven approach for endogenous biomarkers.
| Validation Parameter | ICH M10 Guideline (For Xenobiotics) | FDA "Fit-for-Purpose" Guidance (For Biomarkers) |
| Accuracy & Precision | Accuracy: Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[6] | Acceptance criteria are not fixed and should be based on the biological variability of the biomarker and the intended use of the data.[3][4] The goal is to ensure the assay can reliably measure changes that are biologically and clinically relevant. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. For chromatographic methods, at least six independent sources of the biological matrix should be tested.[7] | Similar to ICH M10, but with a greater emphasis on evaluating potential interference from structurally related endogenous molecules. The number of sources tested may vary depending on the biomarker and matrix. |
| Stability | Comprehensive stability testing is required, including freeze-thaw, short-term (bench-top), long-term, and stock solution stability.[1][6][7] For small molecules, -20°C stability is typically required, while large molecules may need testing at both -20°C and -70°C.[1] | Stability evaluations should mimic the expected sample handling conditions. The extent of stability testing depends on the known characteristics of the biomarker and the intended use of the assay. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample. This must be investigated to ensure it does not compromise the accuracy and precision of the assay.[1] | A critical parameter for biomarker assays, especially given the endogenous nature of the analytes. The evaluation should be thorough and may require more extensive investigation than for xenobiotics. |
| Parallelism | Not a routine requirement for xenobiotic drug assays. | A critical assessment for biomarker assays, especially when using a surrogate matrix or for endogenous compounds. It demonstrates that the dose-response relationship of the endogenous analyte is parallel to that of the calibration standards.[3] |
Detailed Experimental Protocols (Based on ICH M10)
The following are detailed methodologies for key experiments as prescribed by the ICH M10 guideline. These protocols serve as a foundation for the validation of bioanalytical methods for xenobiotic drugs.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration and the coefficient of variation (CV) for each QC level within each run (intra-run) and across all runs (inter-run).
-
-
Acceptance Criteria:
-
The mean concentration at each level must be within ±15% of the nominal value (±20% for LLOQ).
-
The CV at each level must not exceed 15% (20% for LLOQ).
-
Selectivity
-
Objective: To demonstrate that the method can reliably measure the analyte in the presence of other components in the biological matrix.
-
Procedure:
-
Obtain at least six independent sources of the biological matrix from different donors.
-
Analyze blank samples from each source to assess for interfering peaks at the retention time of the analyte and internal standard (if used).
-
Spike the LLOQ concentration into each of the six matrix sources and analyze.
-
-
Acceptance Criteria:
-
The response of interfering peaks in the blank matrices should be no more than 20% of the response of the LLOQ.
-
The accuracy of the LLOQ samples in the different matrices should be within the acceptance criteria for accuracy.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples at low and high concentrations after being kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples at low and high concentrations after storage at the intended long-term storage temperature for a duration that meets or exceeds the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard under their storage conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Visualizing the Validation Process
The following diagrams, generated using Graphviz, illustrate the workflow of bioanalytical method validation under ICH M10 and the decision-making process for biomarker assay validation based on the FDA's "fit-for-purpose" approach.
Caption: Workflow of Bioanalytical Method Validation under ICH M10.
Caption: Decision-making process for "Fit-for-Purpose" biomarker assay validation.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. hhs.gov [hhs.gov]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Fragmentation Analysis of Ramelteon and its Deuterated Metabolite M-II-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the insomnia therapeutic, Ramelteon, and its major active metabolite, M-II, alongside its deuterated analog, M-II-d3. The information presented is intended to support bioanalytical method development, metabolite identification, and pharmacokinetic studies.
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. It is extensively metabolized in the body, with the primary active metabolite being M-II, which is formed by hydroxylation of the propionamide side chain.[1] M-II circulates at significantly higher concentrations than the parent drug and contributes to the overall therapeutic effect.[1]
In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. M-II-d3, a deuterated analog of M-II, is commonly used for this purpose.[2] Understanding the fragmentation behavior of Ramelteon, M-II, and M-II-d3 under mass spectrometric conditions is essential for developing robust and reliable analytical methods.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Exact Mass |
| Ramelteon | [Image of Ramelteon structure] | C₁₆H₂₁NO₂ | 259.1572 |
| M-II | [Image of M-II structure] | C₁₆H₂₁NO₃ | 275.1521 |
| M-II-d3 | [Image of M-II-d3 structure] | C₁₆H₁₈D₃NO₃ | 278.1709 |
Comparative Fragmentation Analysis
The fragmentation of Ramelteon, M-II, and M-II-d3 was analyzed, primarily focusing on collision-induced dissociation (CID) in positive ion mode electrospray ionization (ESI+).
Ramelteon Fragmentation
Under ESI-MS/MS conditions, the protonated molecule of Ramelteon ([M+H]⁺ at m/z 260.16) undergoes fragmentation primarily through cleavage of the propionamide side chain. The major product ions observed are summarized in the table below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Neutral Loss | Relative Abundance (%) |
| 260.16 | 204.14 | [C₁₃H₁₈O]⁺ / Loss of C₃H₅NO | ~100 |
| 260.16 | 187.11 | [C₁₂H₁₅O]⁺ / Loss of C₄H₈NO | ~48 |
| 260.16 | 159.08 | [C₁₁H₁₁O]⁺ / Further fragmentation of the indane core | ~66 |
The fragmentation pathway of Ramelteon likely involves the initial cleavage of the amide bond, leading to the formation of the stable indane-containing cation at m/z 204.14. Subsequent losses from this ion result in the other observed fragments.
M-II and M-II-d3 Fragmentation
For M-II, the precursor ion is [M+H]⁺ at m/z 276.15. The presence of the hydroxyl group on the propionamide side chain introduces an additional fragmentation pathway, the loss of a water molecule.
For the deuterated internal standard, M-II-d3, the precursor ion is [M+H]⁺ at m/z 279.17. The fragmentation is expected to be analogous to that of M-II, with a +3 Da shift for fragments containing the deuterated ethyl group.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Proposed Neutral Loss |
| M-II | 276.15 | 258.14 | H₂O |
| M-II | 276.15 | 204.14 | C₃H₇NO₂ |
| M-II-d3 | 279.17 | 261.16 | H₂O |
| M-II-d3 | 279.17 | 204.14 | C₃H₄D₃NO₂ |
The primary fragmentation of both M-II and M-II-d3 is the loss of the N-acylated side chain to yield the common product ion at m/z 204.14. This is a crucial observation for quantitative analysis using M-II-d3 as an internal standard, as it provides a common, stable fragment for monitoring both the analyte and the internal standard.
Experimental Protocols
Sample Preparation
-
Plasma Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (M-II-d3).
-
Vortex and Centrifuge: Vortex mix the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: m/z 260.2 → 204.1
-
M-II: m/z 276.2 → 204.1
-
M-II-d3: m/z 279.2 → 204.1
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ramelteon and M-II.
Caption: Proposed fragmentation pathway of Ramelteon in positive ESI-MS/MS.
Caption: Comparative fragmentation of M-II and M-II-d3.
References
Inter-Laboratory Reliability of Ramelteon Quantification Methods: A Comparative Guide
The following sections detail the performance characteristics of two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry. Experimental protocols are provided to facilitate method implementation and replication.
Data Presentation: A Comparative Analysis
The quantitative performance of each method, as determined by key validation parameters, is summarized in the table below. These parameters are crucial for assessing the reliability, accuracy, and precision of an analytical method. The data presented is derived from single-laboratory validation studies.
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 10 - 60 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 100.0% | 99.70 - 100.43%[1] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the RP-HPLC and UV-Vis spectrophotometric quantification of Ramelteon are outlined below. These protocols are based on validated methods reported in scientific literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high selectivity and sensitivity for the quantification of Ramelteon in bulk and pharmaceutical dosage forms.[2]
Instrumentation and Conditions:
-
HPLC System: An isocratic RP-HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid in water (pH 2.7) in a 60:40 v/v ratio.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection Wavelength: 282 nm.[2]
-
Retention Time: Approximately 5.860 minutes.[2]
Standard Solution Preparation:
-
Accurately weigh 10 mg of Ramelteon reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards within the linearity range (10-60 µg/mL).[2]
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Ramelteon to a 10 mL volumetric flask.
-
Add a suitable amount of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometry
This method is a simpler and more cost-effective approach for the quantification of Ramelteon in tablet dosage forms.[1]
Instrumentation and Conditions:
-
Spectrophotometer: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: 20% aqueous methanol.[1]
-
Detection Wavelength: Determined by scanning the drug solution from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
Standard Solution Preparation:
-
Accurately weigh 10 mg of Ramelteon reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 20% aqueous methanol to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by diluting the stock solution to concentrations within the linear range (10-50 µg/mL).[1]
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Ramelteon to a 100 mL volumetric flask.
-
Add approximately 70 mL of 20% aqueous methanol and sonicate for 15 minutes.
-
Dilute to volume with the same solvent and filter the solution.
-
Further dilute the filtrate to a concentration within the calibration range.
Visualizing the Inter-Laboratory Validation Workflow
To ensure consistency and reliability of analytical data across different laboratories, a structured inter-laboratory validation process is essential. The following diagram illustrates a typical workflow for such a study.
Caption: A typical workflow for an inter-laboratory analytical method validation study.
References
The Gold Standard: Justification for Using Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a pivotal decision that directly impacts data integrity. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[1]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the cornerstone of its superiority over other internal standards, such as structural analogs.
Unparalleled Compensation for Analytical Variability
The fundamental advantage of a SIL-IS lies in its ability to behave almost identically to the analyte during sample preparation and analysis.[2] This includes co-elution during chromatography and experiencing the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[3] This co-elution is paramount for compensating for matrix effects, a major source of error in LC-MS/MS analysis.[2] Matrix effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] Because a SIL-IS is affected by the matrix in the same way as the analyte, it provides a reliable means of correction. Structural analogs, while similar, can have different ionization efficiencies and chromatographic behaviors, making them less effective at compensating for these matrix-induced variations.[2][4]
The following diagram illustrates how a stable isotope-labeled internal standard compensates for potential errors at various stages of a typical bioanalytical workflow.
Figure 1: This diagram illustrates how a SIL-IS, added early in the workflow, experiences the same variations as the analyte, thus maintaining a constant analyte-to-SIL-IS ratio and ensuring accurate quantification.
Performance Comparison: The Data Speaks for Itself
Experimental data consistently demonstrates the superior performance of SIL-ISs compared to other internal standards and external calibration methods. The following table summarizes typical performance data from comparative studies.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | External Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Highly variable, can exceed ±20% | SIL-IS provides the most accurate results due to its ability to effectively compensate for both matrix effects and variability in sample recovery.[1][5] |
| Precision (%CV) | Typically <10% | Can be >15% | Can be >20% | The near-identical behavior of the SIL-IS to the analyte results in significantly lower variability and therefore higher precision in measurements.[5] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | Not applicable | A SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | Not compensated | The near-identical physicochemical properties of a SIL-IS ensure it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[6] The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Quantitative Analysis of a Small Molecule in Plasma using LC-MS/MS with a SIL-IS
This protocol outlines the typical steps for quantifying a small molecule drug in a biological matrix like plasma.
1. Reagent and Standard Preparation:
-
Analyte and SIL-IS Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix to cover the expected concentration range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
-
SIL-IS Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To a fixed volume of each sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution and vortex.
-
Add a protein precipitating agent (e.g., 3 volumes of acetonitrile), vortex vigorously, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for each sample.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.
The following diagram outlines the experimental workflow for this comparative study.
References
- 1. fda.gov [fda.gov]
- 2. waters.com [waters.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Assessment for Ramelteon Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Ramelteon, with a specific focus on the critical validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are compared to assist researchers in selecting the most appropriate method for their specific application, be it in pharmaceutical dosage forms or biological matrices.
Data Presentation: Linearity and Range Comparison
The following table summarizes the linearity and range of different analytical methods used for the determination of Ramelteon.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Tablet Dosage Form | 10 - 60 µg/mL | 0.999 | [1] |
| HPLC-UV | Tablet Dosage Form | 5 - 25 µg/mL | Not Specified | [2] |
| LC-MS/MS | Human Plasma | 0.0500 - 30.0 ng/mL | Not Specified | [3][4] |
| UV Spectrophotometry | Tablet Dosage Form | 10 - 50 µg/mL | 0.999 | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPLC-UV Method for Tablet Dosage Form
-
Instrumentation : A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.
-
Column : C18 column.
-
Mobile Phase : A mixture of methanol and water (with 0.1% orthophosphoric acid, pH 2.7) in a ratio of 60:40 (v/v).[1]
-
Flow Rate : 0.7 mL/min.[1]
-
Detection Wavelength : 282 nm.[1]
-
Linearity Assessment :
-
A standard stock solution of Ramelteon is prepared by dissolving a known amount in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 10 µg/mL to 60 µg/mL.[1]
-
Each standard is injected into the HPLC system, and the peak area is recorded.
-
A calibration curve is constructed by plotting the peak area against the concentration of Ramelteon.
-
The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[1]
-
LC-MS/MS Method for Human Plasma
-
Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation : Protein precipitation is performed on 200 µL of human plasma.[3][4]
-
Mobile Phase : A mixture of methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v).[3][4]
-
Detection : Mass spectrometric detection in positive multiple reaction monitoring (MRM) mode.[3][4]
-
Linearity Assessment :
-
Calibration standards are prepared by spiking known amounts of Ramelteon into blank human plasma to achieve concentrations ranging from 0.0500 to 30.0 ng/mL.[3][4]
-
The standards are then subjected to the sample preparation process.
-
The processed samples are injected into the LC-MS/MS system.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Linearity is confirmed if the plotted data fits a linear regression model.
-
UV Spectrophotometry Method for Tablet Dosage Form
-
Instrumentation : A UV-Visible Spectrophotometer.
-
Solvent : 20% aqueous methanol.[6]
-
Linearity Assessment :
-
A standard stock solution of Ramelteon is prepared in the solvent.
-
A series of solutions with concentrations ranging from 10-50 µg/mL are prepared by diluting the stock solution.[5][6][7]
-
The absorbance of each solution is measured at the wavelength of maximum absorbance.
-
A calibration curve is constructed by plotting the absorbance versus the concentration.
-
The linearity is assessed by the correlation coefficient of the resulting curve. The Lambert-Beer law was followed in the range of 10-50 μg/mL.[5][6][7]
-
Visualizations
The following diagrams illustrate the experimental workflow for linearity and range assessment and the fundamental principle of a linear analytical response.
References
- 1. ijariie.com [ijariie.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
Navigating Bioanalytical Assays: A Comparative Guide to Selectivity and Specificity in Ramelteon M-II-d3 Methods
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of analytical methodologies for the determination of Ramelteon's major active metabolite, M-II, with a focus on the selectivity and specificity of methods employing a deuterated internal standard (M-II-d3).
The development of bioanalytical methods for Ramelteon, a melatonin receptor agonist, and its primary active metabolite, M-II, is critical for understanding its clinical efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as Ramelteon M-II-d3, is a widely accepted approach to ensure accuracy and precision in quantitative analysis, particularly in complex biological matrices like human plasma. This guide delves into the experimental data and protocols that underpin the selectivity and specificity of these methods, while also presenting alternative analytical techniques for a comprehensive overview.
Comparative Analysis of Analytical Methods
The gold standard for the quantification of Ramelteon and M-II in biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analytes. However, other methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometric methods, can be employed for different applications, such as in bulk drug analysis and pharmaceutical dosage forms.
| Method | Analyte(s) | Internal Standard | Matrix | Key Advantages | Key Limitations | Reference |
| LC-MS/MS | Ramelteon & M-II | Ramelteon M-II-d3 (or other appropriate IS) | Human Plasma | High sensitivity, high selectivity, suitable for complex matrices | Higher cost, requires specialized equipment and expertise | [1][2] |
| LC-MS/MS | Ramelteon & M-II | Diazepam | Human Plasma | Good sensitivity and selectivity | Potential for matrix effects differing from the analyte, not co-eluting | [1] |
| Chiral HPLC | (S)-Ramelteon & (R)-enantiomer | Not specified | Bulk Drug | Enantiomer-specific separation, crucial for chiral drugs | Not suitable for metabolite quantification in biological fluids | [3] |
| Spectrophotometric | Ramelteon | Not applicable | Bulk Drug, Tablets | Simple, rapid, cost-effective | Lacks selectivity for metabolites, susceptible to interference | [4] |
Table 1: Comparison of Analytical Methods for Ramelteon and its Metabolites.
Experimental Protocols for Selectivity and Specificity
The validation of a bioanalytical method is paramount to ensure its reliability. Selectivity and specificity are critical parameters that demonstrate the method's ability to measure the analyte of interest without interference from other components in the sample.
LC-MS/MS Method with Ramelteon M-II-d3 Internal Standard
A highly selective and sensitive LC-MS/MS method for the simultaneous determination of Ramelteon and M-II in human plasma typically involves the following steps:
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., methanol or acetonitrile) is added to the plasma sample to denature and precipitate proteins. The supernatant containing the analytes and internal standard is then collected for analysis.[1][2]
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. This highly specific detection method minimizes interference from other compounds.
Selectivity and Specificity Experiments:
To ensure the method's selectivity, the following experiments are crucial:
-
Analysis of Blank Matrix: Six different lots of the biological matrix (e.g., human plasma) are analyzed to check for any interfering peaks at the retention times of the analytes and the internal standard.
-
Interference from Concomitant Medications: The method is tested for potential interference from commonly co-administered drugs.
-
Interference from Metabolites: It is essential to ensure that other metabolites of Ramelteon do not interfere with the quantification of M-II.
-
Isotopic Cross-Talk: When using a deuterated internal standard, it is important to assess the contribution of the analyte's isotopic peaks to the internal standard's signal and vice versa.
The use of a stable isotope-labeled internal standard like Ramelteon M-II-d3 is the most effective way to compensate for matrix effects and ensure accurate quantification. As it is structurally and chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, leading to a more reliable result compared to using a different chemical entity as an internal standard (e.g., Diazepam).[1]
Caption: Experimental workflow for assessing the selectivity and specificity of an LC-MS/MS method for Ramelteon M-II using a deuterated internal standard.
Alternative Analytical Approaches
While LC-MS/MS is the preferred method for bioanalytical studies, other techniques offer advantages in different contexts.
Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral drug like Ramelteon, ensuring its enantiomeric purity is a critical quality attribute. A chiral HPLC method can be developed to separate the (S)-enantiomer (the active form) from its inactive (R)-enantiomer.
Typical Chiral HPLC Method:
-
Column: A chiral stationary phase (e.g., amylose or cellulose-based).
-
Mobile Phase: A non-polar organic solvent mixture (e.g., n-hexane and ethanol).
-
Detection: UV detection at an appropriate wavelength.[3]
This method is highly specific for the enantiomers of Ramelteon but is not designed for the quantification of its metabolites in biological fluids.
Spectrophotometric Methods
For the analysis of Ramelteon in bulk drug and pharmaceutical dosage forms, simple and rapid spectrophotometric methods can be developed. These methods are based on the measurement of the drug's absorbance of UV light at a specific wavelength.[4]
Limitations:
-
Lack of Specificity: These methods cannot differentiate between the parent drug and its metabolites.
-
Interference: Excipients in the formulation or other compounds can interfere with the measurement.
Caption: Logical relationship between analytical application and recommended methodology for Ramelteon analysis.
Conclusion
The choice of an analytical method for Ramelteon and its M-II metabolite is dictated by the specific requirements of the study. For pharmacokinetic and bioequivalence studies in biological matrices, a validated LC-MS/MS method using a deuterated internal standard such as Ramelteon M-II-d3 is the unequivocal choice, offering unparalleled selectivity and specificity. While alternative methods like chiral HPLC and spectrophotometry have their utility in quality control and specific purity assessments, they lack the necessary sensitivity and specificity for bioanalytical applications. Researchers and drug development professionals must carefully consider the validation data, particularly for selectivity and specificity, to ensure the integrity and reliability of their analytical results.
References
Safety Operating Guide
Proper Disposal of Ramelteon Metabolite M-II-d3: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ramelteon Metabolite M-II-d3, a deuterated analog of a major metabolite of Ramelteon. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-based research.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and first-aid measures.[1]
Key Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[2]
-
Spill Management: In the event of a spill, isolate the area and follow the cleanup procedures outlined in the SDS. For this compound, this typically involves absorbing the material with an inert substance and placing it in a sealed container for disposal.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-hydroxy-N-(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8- yl)ethyl)propanamide-d3 |
| CAS Number | 1246812-22-5 |
| Molecular Formula | C₁₆H₁₈D₃NO₃ |
| Molecular Weight | 278.36 g/mol |
| Appearance | Solid (Specific color may vary) |
| Use | For research and development use only. Not for drug, household, or other uses.[2] |
| Bioactivity | The available Safety Data Sheet indicates the product is not bioactive.[2] |
| Radioactivity | The available Safety Data Sheet indicates the product is non-radioactive.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on general best practices for the disposal of non-hazardous chemical waste from pharmaceutical research.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Isolate waste containing this compound from other laboratory waste streams.
-
Do not mix with solvents, aqueous waste, or other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible waste container. The container should be in good condition and have a secure lid.
-
Label the container clearly as "Waste: this compound". Include the CAS number (1246812-22-5) and the approximate quantity of the waste.
-
-
Collection of Waste:
-
Place all solid waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and absorbent materials from spill cleanups, into the designated waste container.
-
For trace amounts of the compound on glassware, triple rinse the glassware with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous chemical waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and complies with all institutional and local regulations for chemical waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest with accurate information about the contents of the container.
-
The recommended method of disposal for non-hazardous pharmaceutical waste is typically incineration by a licensed facility to ensure complete destruction.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must adhere to the specific waste disposal policies and procedures established by their institution and comply with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Ramelteon Metabolite M-II-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ramelteon Metabolite M-II-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is the deuterated form of the major active metabolite of Ramelteon.[1][2] While a specific Safety Data Sheet (SDS) for the deuterated compound suggests minimal immediate hazards, it is prudent to handle it as a potentially bioactive compound, given that its non-deuterated counterpart is pharmacologically active.[1][3][4] Therefore, adherence to safety protocols for handling active pharmaceutical ingredients (APIs) is essential.[5][6][7][8][9]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[8] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles.[3] | To protect eyes from splashes or dust. |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter is recommended, especially when handling the powder form or when adequate ventilation is not available.[3] | To prevent inhalation of the compound. |
| Body Protection | A lab coat or a full-sleeved apron is required.[3] For handling larger quantities or in situations with a higher risk of exposure, specialized protective clothing like DuPont™ Tyvek® garments should be considered.[6][7] | To protect the skin and clothing from contamination. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. Always handle this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.[10]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
When weighing the solid material, do so within the fume hood to contain any dust.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers with the compound closed when not in use.
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water.[10]
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Table 2: Emergency Procedures
| Situation | Action |
| Spill | For a small spill, carefully clean the area with absorbent material. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Ensure adequate ventilation.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention. |
| Inhalation | Move the exposed individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical assistance for gastric lavage.[3] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Do not dispose of this compound through standard trash or sewer systems. All waste containing this compound should be considered chemical waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kmpharma.in [kmpharma.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmaceutical PPE [respirex.com]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. safetyware.com [safetyware.com]
- 9. 3mindia.in [3mindia.in]
- 10. Ramelteon metabolite M-II D3 | CAS No: 1246812-22-5 [aquigenbio.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
